molecular formula C9H5BrClNO2S B3043820 8-Bromoquinoline-5-sulfonyl chloride CAS No. 930396-14-8

8-Bromoquinoline-5-sulfonyl chloride

Katalognummer: B3043820
CAS-Nummer: 930396-14-8
Molekulargewicht: 306.56 g/mol
InChI-Schlüssel: VBWUIBNELGOUJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoquinoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5BrClNO2S and its molecular weight is 306.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromoquinoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-bromoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWUIBNELGOUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290012
Record name 8-Bromo-5-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-14-8
Record name 8-Bromo-5-quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930396-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 8-Bromoquinoline-5-sulfonyl chloride

[1]

Executive Summary

8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1][2][3][4][5] As a dual-functionalized quinoline scaffold, it offers two distinct vectors for chemical diversification: the electrophilic sulfonyl chloride moiety at the C5 position and the aryl bromide at the C8 position. This orthogonal reactivity profile makes it an invaluable intermediate for synthesizing "fragment-based" drug libraries, particularly for kinase inhibitors (e.g., ROCK, PKA) and antimicrobial agents where the quinoline core serves as a privileged pharmacophore.

Part 1: Chemical Identity & Physicochemical Profile[1][2][6]

This compound is characterized by the presence of a halogenated quinoline ring substituted with a sulfonyl chloride group.[6] The positioning of the bromine atom at C8 directs the electrophilic sulfonation to the C5 position, ensuring high regiochemical purity during synthesis.

Table 1: Physicochemical Properties
PropertyDataNote
Chemical Name 8-Bromoquinoline-5-sulfonyl chloride
CAS Number 930396-14-8 Confirmed Identifier
Molecular Formula C₉H₅BrClNO₂S
Molecular Weight 306.56 g/mol
Appearance Off-white to pale yellow solidTypical of sulfonyl chlorides
Solubility Soluble in DCM, CHCl₃, THF, EtOAcHydrolyzes in water/alcohols
Stability Moisture SensitiveDecomposes to sulfonic acid
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hydrolysis risk

Part 2: Synthetic Pathways & Manufacturing[2]

The synthesis of 8-Bromoquinoline-5-sulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS) . The quinoline ring system is deactivated towards electrophiles compared to benzene, but substitution occurs preferentially at the C5 and C8 positions due to the electron-rich nature of the carbocyclic ring relative to the pyridine ring.

Mechanism & Regioselectivity
  • Starting Material: 8-Bromoquinoline.[1][4][5][7][8]

  • Reagent: Chlorosulfonic acid (

    
    ), often used in excess to serve as both solvent and reagent.
    
  • Directing Effects: The nitrogen atom deactivates the pyridine ring. In the carbocyclic ring, the C8 position is sterically and chemically blocked by the Bromine atom. Consequently, the electrophilic sulfonyl group (

    
    ) is directed almost exclusively to the C5 position .
    
Synthesis Workflow (DOT Diagram)

SynthesisPathwaySM8-Bromoquinoline(C8 Blocked)IntermediateSulfonic AcidIntermediateSM->Intermediate ElectrophilicSubstitution (C5)ReagentChlorosulfonic Acid(ClSO3H)Reagent->IntermediateProduct8-Bromoquinoline-5-sulfonyl chlorideIntermediate->Product Dehydration &Chlorination

Figure 1: Synthetic pathway showing the regioselective chlorosulfonation of 8-bromoquinoline.

Part 3: Reactivity Profile & Derivatization[2]

The core utility of 8-Bromoquinoline-5-sulfonyl chloride lies in its Orthogonal Reactivity . It allows medicinal chemists to sequentially modify the molecule without cross-interference.

Sulfonyl Chloride Reactivity (C5 Position)

The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles.

  • Sulfonamide Formation: Reacts with primary and secondary amines (

    
    ) in the presence of a base (e.g., 
    
    
    , Pyridine) to form stable sulfonamides. This is the primary reaction for generating diversity in drug libraries.
  • Hydrolysis: In the presence of water, it reverts to the sulfonic acid (

    
    ), which is a dead-end byproduct in most synthetic schemes. Strict anhydrous conditions are required. 
    
Aryl Bromide Reactivity (C8 Position)

The bromine atom at C8 is a handle for transition-metal catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to extend the aromatic system.[2]

  • Buchwald-Hartwig Amination: Introduction of amine groups directly onto the ring.[2]

  • Sonogashira Coupling: Introduction of alkyne linkers.

Reactivity Logic (DOT Diagram)

ReactivityCore8-Bromoquinoline-5-sulfonyl chlorideSulfonamideTARGET: Sulfonamide(Stable Pharmacophore)Core->Sulfonamide  SN2 attack (Base required)AcidBYPRODUCT: Sulfonic Acid(Hydrolysis)Core->Acid  Hydrolysis (Avoid)AminePrimary/SecondaryAmines (R-NH2)Amine->SulfonamideWaterWater / MoistureWater->AcidSuzukiPd Catalyst +Boronic AcidBiarylDerivatized Core(Post-Sulfonylation)Suzuki->BiarylSulfonamide->Biaryl  C8 Functionalization(Suzuki/Buchwald)

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Part 4: Applications in Medicinal Chemistry[2][12]

The 8-bromoquinoline-5-sulfonamide scaffold is a privileged structure in drug design.

Kinase Inhibition (ROCK/PKA)

Quinoline and isoquinoline sulfonamides are well-established inhibitors of Rho-associated protein kinase (ROCK). The 5-sulfonyl placement mimics the hinge-binding region of ATP or interacts with specific residues in the kinase active site. The C8-bromo group allows for the addition of "tail" groups that can probe the hydrophobic back pocket of the enzyme, improving selectivity.

Antimicrobial & Anticancer Agents

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for metal chelation. While this specific compound is not an 8-hydroxy derivative, it serves as a precursor to 8-amino or 8-aryl substituted analogs that exhibit cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) by intercalating DNA or inhibiting topoisomerase enzymes.[2]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<350 Da) and high ligand efficiency potential, this molecule is an ideal "fragment" for screening. Hits identified containing this core can be rapidly elaborated at the C5 (sulfonamide) and C8 (bromide) positions to improve potency and ADME properties.

Part 5: Handling, Stability & Safety Protocols

Warning: This compound is a corrosive sulfonyl chloride. It reacts violently with water and causes severe skin and eye burns.

Standard Operating Procedure (SOP) for Handling
  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (Nitrile/Neoprene).[2]

    • Safety goggles + Face shield.

    • Lab coat.

    • Work exclusively in a Fume Hood.

  • Reaction Setup (Sulfonamide Synthesis):

    • Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Base: Add 1.2–2.0 equivalents of Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
      
    • Addition: Dissolve the amine in solvent/base first. Add the sulfonyl chloride (dissolved in minimal solvent) dropwise at 0°C to control the exotherm.

    • Quench: Quench with saturated Sodium Bicarbonate (

      
      ) solution, not water directly, to neutralize residual acid.
      
  • Storage:

    • Store in a tightly sealed container under Nitrogen or Argon.

    • Keep refrigerated (2–8°C).

    • If the solid turns from white/pale yellow to brown/gummy, it has likely hydrolyzed and degraded.

References

  • BLD Pharm. (2024). Product Analysis: 8-Bromoquinoline-5-sulfonyl chloride (CAS 930396-14-8).[1][3][4][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Bromoquinoline-8-sulfonyl chloride (Isomer Comparison). Retrieved from

  • BenchChem. (2025).[9] Application Note: Reaction of Quinoline-5-sulfonyl chlorides with Amines. Retrieved from

  • Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline Sulfonyl Chlorides. Retrieved from

Spectroscopic data (NMR, IR, MS) of 8-Bromoquinoline-5-sulfonyl chloride

[1]

Executive Summary & Compound Profile

8-Bromoquinoline-5-sulfonyl chloride is a critical heterocyclic building block, primarily utilized in the synthesis of sulfonamide-based pharmaceuticals and fluorescent probes. Its structural duality—combining a reactive sulfonyl chloride handle with a brominated quinoline scaffold—makes it a versatile intermediate for fragment-based drug discovery (FBDD).

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of the compound, supported by synthesis logic and experimental protocols.

Attribute Details
IUPAC Name 8-Bromoquinoline-5-sulfonyl chloride
CAS Registry Number 930396-14-8
Molecular Formula C

H

BrClNO

S
Molecular Weight 306.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl

, DMSO; hydrolyzes in water

Synthesis & Structural Logic

To understand the spectroscopic data, one must first understand the synthesis, as it dictates the substitution pattern and potential impurities. The compound is typically synthesized via the chlorosulfonation of 8-bromoquinoline .

  • Regioselectivity: The 8-position is occupied by bromine. Electrophilic aromatic substitution (sulfonation) on the quinoline ring favors the 5- and 8-positions. With C8 blocked, the sulfonyl group is directed exclusively to the C5 position .

  • Impurities: Common impurities include unreacted 8-bromoquinoline (starting material) and the hydrolyzed sulfonic acid derivative (8-bromoquinoline-5-sulfonic acid).

Synthesis Workflow Diagram

SynthesisSM8-Bromoquinoline(Start)InterIntermediateSigma ComplexSM->Inter Electrophilic Attack (C5)ReagentChlorosulfonic Acid(ClSO3H)Reagent->InterProduct8-Bromoquinoline-5-sulfonyl chloride(Target)Inter->Product -H2OByprodH2SO4 / HCl(Byproducts)Inter->Byprod Elimination

Figure 1: Electrophilic aromatic substitution pathway yielding the 5-sulfonyl chloride isomer.

Mass Spectrometry (MS) Analysis[3][4]

Mass spectrometry provides the most definitive confirmation of the halogenation pattern due to the distinct isotopic signatures of Bromine (




Isotopic Abundance & Pattern

The molecule contains one Bromine and one Chlorine atom.

  • Bromine: ~1:1 ratio of

    
    Br : 
    
    
    Br.
  • Chlorine: ~3:1 ratio of

    
    Cl : 
    
    
    Cl.

This combination creates a characteristic M, M+2, M+4 pattern in the molecular ion cluster.

Ion Species m/z (Approx) Isotopic Composition Relative Intensity (Approx)
M

304.9

Br,

Cl
100% (Base)
[M+2]

306.9

Br,

Cl +

Br,

Cl
~130% (Sum of 1:1 Br and 1:3 Cl overlap)
[M+4]

308.9

Br,

Cl
~33%
Fragmentation Pathway

Under Electron Impact (EI, 70 eV), the molecule undergoes characteristic fragmentation:

  • 
    -Cleavage:  Loss of the chlorine radical (
    
    
    Cl) to form the sulfonyl cation (
    
    
    ).
  • Desulfonylation: Subsequent loss of SO

    
     to form the 8-bromoquinolinyl cation.
    

MS_FragM_IonMolecular Ion [M]+m/z ~305/307/309Frag1[M - Cl]+Sulfonyl Cationm/z ~270/272M_Ion->Frag1- Cl•Frag2[M - SO2Cl]+8-Bromoquinolinyl Cationm/z ~206/208M_Ion->Frag2- SO2Cl•Frag1->Frag2- SO2Frag3Quinoline Fragment(Loss of Br)m/z ~128Frag2->Frag3- Br•

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for monitoring the integrity of the sulfonyl chloride functional group, which is sensitive to hydrolysis.

Functional Group Wavenumber (cm

)
Assignment & Notes
Sulfonyl Chloride (Asym) 1375 – 1390 Strong, sharp band. Diagnostic for -SO

Cl.
Sulfonyl Chloride (Sym) 1170 – 1185 Strong band. Paired with the asymmetric stretch.
C=N Stretch (Quinoline) 1580 – 1600 Characteristic aromatic heterocycle breathing mode.
C-Br Stretch 600 – 700 Weak to medium band in the fingerprint region.
-OH Stretch (Impurity) 3200 – 3500 Broad. Presence indicates hydrolysis to sulfonic acid.

Experimental Tip: Run the IR in a KBr pellet or Nujol mull under anhydrous conditions. The disappearance of the 1380 cm

Nuclear Magnetic Resonance (NMR)[3][5]

The

Predicted H NMR Assignments (CDCl , 400 MHz)

Note: Chemical shifts (

Position Proton

(ppm)
Multiplicity Coupling (

Hz)
Mechanistic Explanation
C2 H2 9.15 – 9.25 dd

,

Most deshielded due to adjacent Nitrogen.
C4 H4 8.60 – 8.75 dd

,

Peri-effect: The C5-SO

Cl group sterically and electronically deshields H4.
C6 H6 8.30 – 8.45 d

Ortho to -SO

Cl (EWG).
C7 H7 8.00 – 8.15 d

Ortho to -Br. Less deshielded than H6.
C3 H3 7.70 – 7.85 dd

,

Typical quinoline H3 range.
C NMR Key Features
  • C5 (Ipso to SO

    
    Cl):  ~138–142 ppm.
    
  • C8 (Ipso to Br): ~125–128 ppm.[1]

  • C2 (Ar-N): ~150–152 ppm (Most downfield signal).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prevent hydrolysis during analysis.

  • Solvent: Use CDCl

    
      (Chloroform-d) treated with anhydrous K
    
    
    CO
    
    
    or stored over molecular sieves. Avoid DMSO-d
    
    
    if the sample contains trace water, as the generated HCl from hydrolysis can catalyze further degradation.
  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Tube: Use a clean, dry 5mm NMR tube. Cap immediately.

Protocol B: LC-MS Analysis

Objective: Confirm purity and mass.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

    • Note: Do not use methanol, as sulfonyl chlorides can react to form methyl esters (

      
      ) in the source or on-column.
      
  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive mode). Look for the hydrolyzed mass if the run is slow, but the intact mass should be visible in non-protic solvents.

References

  • PubChem. (2025).[2] 8-Bromoquinoline-5-sulfonyl chloride (Compound).[3][4][5][6] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology.[7] [Link][7]

Solubility of 8-Bromoquinoline-5-sulfonyl chloride in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 930396-14-8 Molecular Formula: C₉H₅BrClNO₂S Molecular Weight: 306.56 g/mol [1]

Part 1: Executive Summary & Chemical Nature

8-Bromoquinoline-5-sulfonyl chloride is a specialized heterocyclic electrophile primarily used as a supramolecular synthon and a scaffold in medicinal chemistry (e.g., for sulfonamide synthesis).

The Critical Constraint: Like all sulfonyl chlorides, this compound is hydrolytically unstable . It reacts vigorously with water and nucleophilic protic solvents (alcohols, amines) to form the corresponding sulfonic acid or sulfonamides. Therefore, "solubility" cannot be decoupled from "stability." A solvent that dissolves the compound but degrades it within minutes (e.g., methanol) is functionally useless for storage or slow reactions.

Solubility Rule of Thumb: The compound exhibits high solubility in polar aprotic solvents (DCM, THF, MeCN) and moderate solubility in aromatic hydrocarbons (Toluene). It is generally insoluble in aliphatic hydrocarbons (Hexanes), which are used as anti-solvents for precipitation.

Part 2: Solubility Profile & Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capacity to dissolve the solute and their kinetic compatibility (reactivity).

Table 1: Practical Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowPreferred for synthesis & extraction.
Chloroform (CHCl₃)High LowAlternative to DCM; higher boiling point.
Polar Aprotic Tetrahydrofuran (THF)High LowExcellent for reactions; must be anhydrous.
Acetonitrile (MeCN)High LowIdeal for polar reactions; must be anhydrous.
DMF / DMAcHigh ModerateGood for nucleophilic substitutions; difficult to remove.
DMSOHigh High Avoid. Can cause oxidative decomposition (Swern-like).
Esters Ethyl Acetate (EtOAc)Moderate-HighLowGood for workup; less stable for long-term storage.
Aromatics TolueneModerateLowUseful for heating reactions (reflux).
Aliphatics Hexanes / HeptaneInsoluble LowAnti-solvent used to precipitate the product.
Protic WaterReactsCritical Hydrolyzes to sulfonic acid + HCl.
Methanol / EthanolReactsCritical Forms sulfonate esters + HCl.

Expert Insight: For maximum stability during reaction optimization, use DCM or Anhydrous THF . If heating >60°C is required, switch to Toluene or 1,2-Dichloroethane (DCE) .

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the quality of your reagent before committing it to a valuable synthesis. Sulfonyl chlorides often degrade into sulfonic acids (which are solids) upon storage, leading to confusing solubility results (e.g., "Why is my sample not dissolving in DCM?").

Protocol A: The "Visual Purity" Solubility Test

Use this rapid test to determine if your reagent has hydrolyzed.

  • Preparation: Place 10 mg of 8-Bromoquinoline-5-sulfonyl chloride in a clear 2 mL vial.

  • Solvent Addition: Add 0.5 mL of dry DCM .

  • Observation:

    • Clear Solution: The reagent is likely pure.

    • Cloudy/Suspension: The reagent has partially hydrolyzed. The "insoluble" solid is likely 8-bromoquinoline-5-sulfonic acid (the hydrolysis product), which is polar and insoluble in DCM.

  • Validation: If cloudy, filter the solution. The filtrate contains the active sulfonyl chloride; the solid is the impurity.

Protocol B: Anhydrous Reaction Setup

Standard operating procedure for sulfonylation reactions.

  • Drying: Flame-dry or oven-dry all glassware. Cool under a stream of Nitrogen or Argon.

  • Solvent: Use THF or DCM distilled from CaH₂ or passed through an activated alumina column (SPS). Note: Commercial "anhydrous" solvents in septum bottles are acceptable if fresh.

  • Base: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) before adding the nucleophile to scavenge the HCl byproduct.

  • Addition: Dissolve 8-Bromoquinoline-5-sulfonyl chloride in the solvent and add it dropwise to the reaction mixture at 0°C to control the exotherm.

Part 4: Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a solvent based on the intended operation (Synthesis, Purification, or Analysis).

SolventSelection Start Start: 8-Bromoquinoline-5-sulfonyl chloride Goal What is the Goal? Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Purification Purification / Workup Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis TempCheck Reaction Temp? Synthesis->TempCheck Precip Precipitation? Purification->Precip NMR NMR Solvent: CDCl3 (Preferred) or DMSO-d6 (Use immediately) Analysis->NMR LowTemp < 40°C Use: DCM or THF TempCheck->LowTemp Low Temp HighTemp > 60°C Use: Toluene or DCE TempCheck->HighTemp High Temp AntiSolvent Add: Hexanes or Cold Ether Precip->AntiSolvent Yes Extraction Extraction? Use: DCM or EtOAc Precip->Extraction No

Caption: Decision tree for selecting the optimal solvent based on operational parameters (Temperature, Application, Stability).

Part 5: Stability & Storage Guidelines

To maintain the solubility profile described above, strict adherence to storage protocols is required.[2][3]

  • Moisture Exclusion: Store under an inert atmosphere (Argon/Nitrogen). Even atmospheric humidity can degrade the surface of the solid, creating insoluble "crusts."

  • Temperature: Store at 2–8°C (Refrigerator). Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

  • Container: Use amber glass vials with Teflon-lined caps to prevent light degradation (brominated heterocycles can be light-sensitive) and cap corrosion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119011121, 3-bromoquinoline-5-sulfonyl chloride (Isomer Analog). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 8-Bromoquinoline-5-sulfonyl Chloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 8-Bromoquinoline-5-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Critical Role of Purity in Drug Development

8-Bromoquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for assessing the purity of such critical intermediates.[1] A robust, validated HPLC method ensures that the purity of 8-Bromoquinoline-5-sulfonyl chloride meets the stringent requirements of regulatory bodies.

Understanding the Analyte: 8-Bromoquinoline-5-sulfonyl Chloride

A thorough understanding of the physicochemical properties of 8-Bromoquinoline-5-sulfonyl chloride is fundamental to developing a successful HPLC method.

Key Properties:

  • Molecular Formula: C₉H₅BrClNO₂S[2]

  • Molecular Weight: 306.57 g/mol [3]

  • Appearance: Solid with a melting point of 127-128 °C[3]

  • Solubility: Soluble in organic solvents like chloroform and acetonitrile.[4][5]

The presence of the quinoline ring, a bromine atom, and a sulfonyl chloride group dictates its chromatographic behavior. The sulfonyl chloride group is reactive and susceptible to hydrolysis, a critical consideration for sample preparation and storage.

Part 1: HPLC Method Development - A Step-by-Step Protocol

The goal is to develop a stability-indicating method capable of separating 8-Bromoquinoline-5-sulfonyl chloride from its potential impurities and degradation products.[6]

1.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard equipment providing reliable and reproducible results.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating quinoline derivatives.[7][8]
Mobile Phase Acetonitrile and water (with an acidic modifier like 0.1% formic acid)Acetonitrile provides good peak shape and resolution for this class of compounds. The acidic modifier helps to suppress the ionization of any silanol groups on the stationary phase and improve peak symmetry.[9]
Elution Mode Gradient elutionA gradient is often necessary to resolve early-eluting polar impurities from the main analyte and any late-eluting nonpolar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[10]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[11]
Detection Wavelength Determined by UV scan (typically around 254 nm or 270 nm)Quinoline derivatives exhibit strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum (λmax).[7][12]
Injection Volume 10 µLA standard injection volume that minimizes band broadening.[6][9]

1.2. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Data Acquisition D->E F Chromatogram Integration E->F G Purity Calculation & Reporting F->G

Caption: High-Level HPLC Experimental Workflow.

1.3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh a known amount of 8-Bromoquinoline-5-sulfonyl chloride reference standard and dissolve it in a suitable diluent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Rationale: Using the same diluent for both the standard and sample minimizes any potential solvent effects on the chromatography. Acetonitrile is a good choice as it is a strong solvent for the analyte and is compatible with the reverse-phase mobile phase.

1.4. Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed to generate potential degradation products.[6]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.[6]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.[6]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[6]

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).[6][8]

  • Photolytic Degradation: Expose the sample solution to UV light.[6]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] The HPLC method must demonstrate the ability to separate the intact 8-Bromoquinoline-5-sulfonyl chloride from all degradation products.

Part 2: Method Validation - Ensuring Trustworthiness and Reliability

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][13][14][15]

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness System_Suitability System Suitability center->System_Suitability

Caption: Key HPLC Method Validation Parameters.

2.1. Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[13][14]The peak for 8-Bromoquinoline-5-sulfonyl chloride should be well-resolved from all other peaks. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[14]Correlation coefficient (r²) ≥ 0.999.[16]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.[14] Expressed as percent recovery.Recovery between 98.0% and 102.0%.[16]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]Typically determined at a signal-to-noise ratio of 3:1.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]Typically determined at a signal-to-noise ratio of 10:1.[17]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Parameters such as theoretical plates (>2000), tailing factor (≤2.0), and %RSD of replicate injections (≤2.0%) should be monitored.[16]
Part 3: Potential Impurities and Their Significance

The purity of 8-Bromoquinoline-5-sulfonyl chloride can be affected by impurities from the manufacturing process or by degradation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 8-bromoquinoline.[18]

  • By-products: Isomeric sulfonyl chlorides or disulfonated products.

  • Reagents: Residual chlorosulfonic acid.[4]

Potential Degradation Products:

  • Hydrolysis Product: 8-Bromoquinoline-5-sulfonic acid, formed by the reaction of the sulfonyl chloride group with water.

  • Other Degradants: Products from photolytic or oxidative decomposition.

A well-developed HPLC method will be able to separate and quantify these impurities, providing a complete purity profile of the material.

Conclusion

This in-depth technical guide provides a robust framework for the development and validation of an HPLC method for the purity analysis of 8-Bromoquinoline-5-sulfonyl chloride. By following the principles of scientific integrity, including a thorough understanding of the analyte, a systematic approach to method development, and rigorous validation according to ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The successful implementation of such a method is a cornerstone of ensuring the safety and efficacy of the final drug product.

References

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available from: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. Available from: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. Available from: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem. Available from: [Link]

  • 5-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) - PubChemLite. Available from: [Link]

  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem. Available from: [Link]

  • 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. Available from: [Link]

  • Development and Validation of HPLC-PDA Method and Pattern Recognition Analyses Using Eight Marker Compounds for the Quality Cont - KoreaMed Synapse. Available from: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available from: [Link]

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available from: [Link]

  • Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Available from: [Link]

  • (PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances - ResearchGate. Available from: [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 - Unipr. Available from: [Link]

Sources

Discovery and First Synthesis of 8-Bromoquinoline-5-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid generation of diverse chemical libraries. 8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) has emerged as a critical intermediate in drug discovery. Featuring both a highly reactive sulfonyl chloride moiety and an aryl bromide handle, this compound enables orthogonal functionalization. The sulfonyl chloride acts as a premier electrophile for synthesizing quinoline-5-sulfonamides—a class of compounds rigorously investigated for kinase inhibition, anticancer, and antibacterial properties (1)[1]. Concurrently, the 8-bromo position serves as an anchor for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing deep exploration of the chemical space surrounding the quinoline core.

Mechanistic Rationale: Regioselectivity in Quinoline Functionalization

As an application scientist, understanding the causality behind the synthetic route is paramount. The synthesis of 8-bromoquinoline-5-sulfonyl chloride is a masterclass in exploiting the electronic properties of fused heterocycles through a two-stage process.

Phase 1: Construction of the Quinoline Core

The foundational step utilizes the Skraup synthesis to build the pyridine ring onto 2-bromoaniline. In a highly acidic medium, glycerol is dehydrated to form the reactive enone, acrolein. 2-Bromoaniline undergoes a Michael addition with acrolein, followed by acid-catalyzed electrophilic ring closure. An oxidant (such as sodium m-nitrobenzenesulfonate) is required to aromatize the newly formed ring, yielding 8-bromoquinoline (2)[2]. The regiochemistry is strictly dictated by the starting material: the ortho-positioned bromine on the aniline ensures the halogen is locked at the C8 position of the resulting quinoline.

Phase 2: Regioselective Chlorosulfonylation

The transformation of 8-bromoquinoline to its 5-sulfonyl chloride derivative relies on the differential electron density of the quinoline rings under strongly acidic conditions. When exposed to excess chlorosulfonic acid (


), the basic quinoline nitrogen (

) is immediately protonated. This protonation severely deactivates the pyridine half of the molecule toward electrophilic aromatic substitution (EAS) (3)[3].

Consequently, the electrophilic attack is forced onto the more electron-rich carbocyclic ring, specifically at the C5 and C8 positions (4)[4]. Because the C8 position is already sterically occupied and electronically modified by the bromine atom, the incoming chlorosulfonyl electrophile is directed exclusively to the C5 position, yielding the target compound with absolute regiocontrol (5)[5].

Mechanism A 8-Bromoquinoline B Protonation of Quinoline N (Strong Acidic Medium) A->B C Pyridine Ring Deactivated B->C D Electrophilic Attack at C5 (C8 blocked by Br) C->D Directs to carbocycle E 8-Bromoquinoline-5-sulfonyl chloride D->E SO2Cl insertion

Caption: Mechanistic rationale for the regioselective C5 chlorosulfonylation of 8-bromoquinoline.

Experimental Workflows: Step-by-Step Protocols

The following protocols establish a self-validating system for synthesizing the title compound, ensuring high yield and purity.

Protocol A: Synthesis of 8-Bromoquinoline (Skraup Reaction)
  • System Preparation: Equip a 1-L 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.

  • Acidic Activation: Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.

  • Reagent Loading: Add 2-bromoaniline (0.468 mol) portion-wise. Follow with sodium meta-nitrobenzenesulfonate (0.293 mol) as the primary oxidant, and

    
     (14 mmol) to catalyze the oxidation process (2)[2].
    
  • Controlled Annulation: Charge the dropping funnel with glycerol (0.39 mol) and add dropwise over 15 minutes. Repeat this glycerol addition twice more at three-hour intervals to manage the exothermic dehydration to acrolein.

  • Maturation & Workup: Maintain the reaction at 125 °C for 12 hours. Cool to room temperature, dilute with water (250 mL), and place in an ice bath. Carefully basify the heterogeneous mixture to

    
     using a 50% aqueous NaOH solution.
    
  • Isolation: Extract with diethyl ether (

    
     mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , filter through Celite, and concentrate. Purify the crude brown oil via Kugelrohr distillation (0.14 mm Hg; pot temp 180–205 °C) to afford 8-bromoquinoline as a yellow oil that solidifies upon standing.
Protocol B: Regioselective Chlorosulfonylation
  • Electrophilic Setup: In a flame-dried flask under inert gas, cool 8-bromoquinoline (1.0 equiv) to 0–5 °C using an ice-water bath. (Note: Chloroform can be used as a co-solvent if necessary, though running neat in acid is common).

  • Reagent Addition: Dropwise, add an excess of chlorosulfonic acid (3.0 to 5.0 equiv). Causality Check: The low temperature controls the highly exothermic protonation of the quinoline nitrogen, preventing charring (5)[5].

  • Substitution Phase: Allow the mixture to warm to room temperature, then heat at 60–70 °C for 2 to 3 hours. Monitor via TLC (quench aliquots in methanol to observe the methyl sulfonate ester) to ensure complete consumption of the starting material.

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice. Caution: This step is violently exothermic and releases

    
     gas; perform strictly in a fume hood.
    
  • Extraction: Extract the aqueous mixture with dichloromethane. Wash the organic layer with cold water, cold saturated

    
     solution, and brine.
    
  • Final Isolation: Dry over

    
     and evaporate the solvent under reduced pressure to obtain crude 8-bromoquinoline-5-sulfonyl chloride. Use immediately for sulfonamide synthesis or store under argon at -20 °C.
    

G N1 2-Bromoaniline + Glycerol N2 Skraup Synthesis (Acid + Oxidant) N1->N2 N3 8-Bromoquinoline N2->N3 Ring Annulation N4 Chlorosulfonylation (ClSO3H, 60-70 °C) N3->N4 N5 8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) N4->N5 Electrophilic Aromatic Substitution (C5) N6 Sulfonamide Derivatives N5->N6 + Amines N7 Kinase Inhibition / Anticancer Screening N6->N7 Bioassay

Caption: Workflow from 2-bromoaniline to 8-bromoquinoline-5-sulfonyl chloride and downstream applications.

Analytical Validation & Data Presentation

Because sulfonyl chlorides are highly susceptible to hydrolysis, immediate analytical validation is required to ensure the integrity of the batch before downstream application.

PropertyValue / Description
Chemical Name 8-Bromoquinoline-5-sulfonyl chloride
CAS Number 930396-14-8 (6)[6]
Molecular Formula

Molecular Weight 306.56 g/mol (6)[6]
Structural Features Bifunctional (Aryl bromide + Sulfonyl chloride)
Appearance Off-white to yellow solid
Solubility Soluble in DCM, Chloroform, THF; Reacts with Water/Alcohols

Downstream Applications: Sulfonamide Libraries

The primary utility of 8-bromoquinoline-5-sulfonyl chloride is the rapid generation of highly diverse sulfonamide libraries. By reacting the sulfonyl chloride with various primary or secondary aliphatic and aromatic amines in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA), researchers can synthesize an array of 8-bromoquinoline-5-sulfonamides (1)[1]. These compounds are frequently screened as kinase inhibitors, anticancer agents, and antibacterial compounds. Furthermore, the retained 8-bromo substituent allows for subsequent structural elaboration via Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of vast chemical space around the quinoline scaffold.

References

  • BenchChem. "Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis." 5

  • Org Prep Daily. "8-bromoquinoline – a painless Skraup synthesis." 2

  • Thieme E-Books & E-Journals. "Product Class 3: Quinolines." 4

  • Scribd. "Quinolines and Isoquinolines | Chemical Reactions." 3

  • National Institutes of Health (NIH). "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." 1

  • Guidechem. "3-bromoquinoline-5-sulfonyl chloride 33768-83-1 Properties & Related Products." 6

Sources

Strategic Synthesis & Process Control: 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

8-Bromoquinoline-5-sulfonyl chloride is a high-value heterocyclic building block, critical in the development of sulfonamide-based antivirals, 5-HT6 receptor antagonists, and supramolecular synthons.[1] Its structural duality—offering an electrophilic sulfonyl chloride for coupling and a brominated position for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)—makes it a linchpin in divergent synthesis.[1]

This guide details the robust synthesis of this target, focusing on the two critical intermediates: 8-Bromoquinoline (the directing scaffold) and 8-Bromoquinoline-5-sulfonic acid (the transient mechanistic intermediate). We prioritize the Modified Skraup / Chlorosulfonation Route due to its scalability and atom economy compared to diazonium-based alternatives.

Retrosynthetic Logic & Pathway Analysis[1]

The synthesis relies on exploiting the electronic distinctiveness of the quinoline bicyclic system.[1] The nitrogen atom deactivates the pyridine ring toward electrophilic aromatic substitution (


), directing incoming electrophiles to the carbocyclic (benzene) ring.[1]
  • Regiocontrol: In unsubstituted quinoline,

    
     occurs at positions 5 and 8.[1]
    
  • Blocking Strategy: By starting with 8-bromoquinoline, the C8 position is blocked.[1] The bromine atom (weakly deactivating but ortho/para directing) reinforces substitution at the para position relative to itself—which is C5.[1]

  • Result: High regioselectivity for the 5-position without significant contamination from the 6- or 7-isomers.

Visualization: Synthesis Workflow

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Start 2-Bromoaniline (Starting Material) Inter1 INTERMEDIATE 1: 8-Bromoquinoline (Isolable Solid) Start->Inter1 Skraup Rxn: Glycerol, H2SO4, Nitrobenzene 125°C Inter2 INTERMEDIATE 2: 8-Bromoquinoline-5-sulfonic acid (Transient Species) Inter1->Inter2 ClSO3H (Excess) Electrophilic Attack Target TARGET: 8-Bromoquinoline-5-sulfonyl chloride (Crystalline Solid) Inter2->Target ClSO3H Dehydration/Chlorination

Figure 1: Strategic workflow from aniline precursor to sulfonyl chloride target.

Key Intermediate 1: 8-Bromoquinoline[1][2]

If not purchased commercially, this intermediate must be synthesized with high purity.[1] Impurities here (e.g., unreacted aniline) will lead to complex sulfonamide mixtures later.[1]

Synthesis Protocol (Modified Skraup)

Reaction Type: Cyclocondensation Reagents: 2-Bromoaniline, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), FeSO₄ (moderator).[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical due to viscosity), reflux condenser, and internal thermometer.

  • Acid Charge: Charge methanesulfonic acid or concentrated

    
     and heat to 125°C.
    
  • Addition: Add 2-bromoaniline portion-wise. Caution: Exothermic.[1]

  • Cyclization: Add glycerol dropwise over 1 hour. Simultaneously add nitrobenzene (oxidant) and FeSO₄ (to moderate the violence of the reaction).[1]

  • Reflux: Maintain 125–130°C for 4–12 hours. The mixture will turn dark brown/black.[1]

  • Workup (The "Drowning"): Cool to RT. Pour onto ice-water. Basify with 50% NaOH to pH 14 (quinoline becomes free base).[1]

  • Extraction: Extract with diethyl ether or DCM. Wash with brine, dry over

    
    .[1]
    
  • Purification: Distillation (Kugelrohr) or Column Chromatography (Hexane/EtOAc) is mandatory to remove tars.[1]

Analytical Validation (Go/No-Go)

Before proceeding to chlorosulfonation, validate the intermediate:

  • Appearance: Yellow oil solidifying to a pale solid.[1]

  • 1H NMR (300 MHz, CDCl3): Distinctive downfield shift of C2-H.[1]

    • 
       8.98 (dd, H-2)[1]
      
    • 
       8.08 (dd, H-4)[1]
      
    • 
       7.98 (dd, H-5)[1]
      
    • 
       7.72 (dd, H-7)[1]
      
    • 
       7.32 (t, H-6)[1]
      
    • Note: Lack of symmetry confirms the 8-substitution.

Key Intermediate 2: 8-Bromoquinoline-5-sulfonic Acid (In Situ)[1]

This species is rarely isolated in industrial workflows but is the pivot point of the mechanism.[1] Understanding its formation prevents the common failure mode: hydrolysis during workup. [1]

Mechanism of Action

The reaction with chlorosulfonic acid (


) proceeds in two stages:[1]
  • Sulfonation:

    
    . (Formation of Intermediate 2).
    
  • Chlorination:

    
    .
    

The equilibrium in step 2 is reversible. Water shifts the equilibrium back to the sulfonic acid. This dictates the strict anhydrous conditions required until the quench.[1]

Visualization: Regioselectivity & Mechanism[1]

Mechanism Q 8-Bromoquinoline Complex Sigma Complex (C5 Attack) Q->Complex + ClSO3H (Kinetic Control) SA Sulfonic Acid (Intermediate) Complex->SA - HCl Target Sulfonyl Chloride (Product) SA->Target + ClSO3H (Excess) - H2SO4 Target->SA + H2O (Hydrolysis Risk)

Figure 2: Mechanistic pathway showing the critical hydrolysis risk node.

Synthesis of the Target: 8-Bromoquinoline-5-sulfonyl chloride

Protocol (Chlorosulfonation)

Reagents: 8-Bromoquinoline (1.0 equiv), Chlorosulfonic acid (8.0–10.0 equiv).[1]

  • Cryogenic Addition: Place chlorosulfonic acid in a dry flask under

    
    . Cool to 0°C (ice bath).
    
  • Substrate Addition: Add 8-bromoquinoline portion-wise.

    • Control Point: Do not allow temp to exceed 10°C. The initial protonation is highly exothermic.[1]

  • Ramp: Remove ice bath. Heat gradually to 70–90°C.

    • Observation: HCl gas evolution will be vigorous. Scrubbing is required.

  • Reaction: Stir at elevated temp for 2–4 hours.

    • Monitoring: TLC is difficult due to the reactivity of the chloride.[1] Aliquot hydrolysis (checking for the sulfonic acid by LCMS) is standard.[1]

  • Quench (Critical Step):

    • Cool reaction mass to <10°C.[1]

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Why? "Drowning" the acid prevents the temperature spike that causes hydrolysis.[1]

  • Isolation: The sulfonyl chloride precipitates as a solid.[1] Filter immediately.

  • Washing: Wash with cold water (rapidly) to remove acid, then cold hexane.[1]

  • Drying: Vacuum dry over

    
     or use immediately.
    
Troubleshooting & Yield Optimization
Failure ModeSymptomRoot CauseCorrective Action
Low Yield High water solubility during workupHydrolysis to Sulfonic AcidQuench onto ice must be colder; filtration must be faster.[1]
Impurity Unidentified peaks in NMRRegioisomers (rare) or SulfonesMaintain temp <90°C to prevent sulfone formation.[1]
Decomposition Product turns sticky/blackResidual AcidEnsure thorough washing with cold water; store in desiccator.[1]

Analytical Characterization

The target molecule is distinguished by the loss of the C5 proton and the specific splitting of the remaining aromatic protons.[1]

Expected Data for 8-Bromoquinoline-5-sulfonyl chloride:

  • Physical State: Off-white to yellow crystalline solid.[1]

  • Melting Point: ~127–128°C.[1]

  • 1H NMR (400 MHz, DMSO-d6/CDCl3):

    • Pyridine Ring: Protons H2, H3, H4 appear as a characteristic pattern (dd, dd, m).[1] H2 is typically most deshielded (~9.0+ ppm).[1]

    • Benzene Ring: Only H6 and H7 remain.

    • Splitting: They form an AB system (two doublets) with a coupling constant

      
       Hz.[1]
      
    • Shift: The sulfonyl group at C5 strongly deshields the adjacent H6, shifting it downfield compared to the precursor.[1]

References

  • Skraup Synthesis of 8-Bromoquinoline

    • Source: Org.[2][3][4][5] Prep. Daily. (2009).[1][6] "8-bromoquinoline – a painless Skraup synthesis."

    • URL:[Link]

  • Chlorosulfonation Methodology

    • Source: Cremlyn, R. J.[1] "Chlorosulfonic Acid: A Versatile Reagent."[5] Royal Society of Chemistry.

    • Context: General mechanism and protocols for converting arom
    • URL:[Link][1]

  • Process Safety in Sulfonyl Chloride Synthesis

    • Source: Kockmann, N. et al. (2023).[1] "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." NIH / PMC.

    • URL:[Link][1]

  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary for CID 4492270 (8-hydroxy analogue reference and structural data).[7]

    • URL:[Link][1]

Sources

Structural Characterization of 8-Bromoquinoline-5-sulfonyl Chloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

In modern drug discovery and materials science, the precise structural verification of synthetic intermediates is non-negotiable. 8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) is a highly versatile, bifunctional building block. Featuring both a reactive sulfonyl chloride moiety and an aryl bromide handle, it is extensively utilized in the synthesis of complex sulfonamides, including novel small-molecule inhibitors targeting protein-protein interactions[1].

The synthesis of this compound typically proceeds via the direct chlorosulfonation of 8-bromoquinoline. Because chlorosulfonation is an electrophilic aromatic substitution[2], the regioselectivity of the incoming sulfonyl chloride group is dictated by the electronic effects of the quinoline nitrogen and the existing bromine atom. Rigorous structural characterization is required to unequivocally prove that substitution occurred at the C5 position rather than the C6 or C7 positions.

This whitepaper provides an in-depth, causality-driven guide to the structural characterization of 8-bromoquinoline-5-sulfonyl chloride, detailing the physicochemical properties, core analytical modalities, and self-validating experimental protocols required for absolute structural confirmation.

Physicochemical & Structural Overview

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of two distinct halogens (bromine and chlorine) profoundly impacts the compound's mass spectrometric signature, while the highly electrophilic sulfonyl chloride group dictates the handling conditions.

Table 1: Physicochemical Properties of 8-Bromoquinoline-5-sulfonyl chloride

PropertyValue / Description
Chemical Name 8-Bromoquinoline-5-sulfonyl chloride
CAS Registry Number 930396-14-8[3]
Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol [3]
Monoisotopic Mass 304.89 Da (based on 79Br and 35Cl)
Structural Features Bicyclic heteroaromatic, halogenated, sulfonylated
Stability Moisture-sensitive; readily hydrolyzes to the sulfonic acid

Core Characterization Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the chlorosulfonation event.

  • 1H NMR Causality: The quinoline ring system contains five distinct protons. The pyridine ring protons (H2, H3, H4) are highly deshielded. H2 typically appears furthest downfield (>9.0 ppm) due to the adjacent nitrogen. H4 is also significantly deshielded by the electron-withdrawing sulfonyl chloride at C5. The benzene ring contains only two protons (H6 and H7), which will appear as an AB spin system (two doublets with an ortho coupling constant of

    
     Hz).
    
  • 2D NMR (HMBC) Causality: 1H NMR alone cannot definitively rule out substitution at C6 or C7. Heteronuclear Multiple Bond Correlation (HMBC) is required. By observing a

    
     long-range correlation between the C5 carbon and the H4 proton, the exact position of the sulfonyl chloride is locked. A secondary 
    
    
    
    correlation between the C8 carbon and the H7 proton confirms the bromine position.
High-Resolution Mass Spectrometry (HRMS)

The presence of both bromine and chlorine in the same molecule generates a highly diagnostic isotopic envelope. Bromine exists naturally as


Br (50.7%) and 

Br (49.3%), while chlorine exists as

Cl (75.8%) and

Cl (24.2%).
  • Isotopic Causality: The combination of these isotopes creates a distinct [M], [M+2], and [M+4] peak cluster in a roughly 3:4:1 ratio. Observing this exact envelope is absolute confirmation that both halogens are present in the intact molecular ion prior to fragmentation.

Table 2: HRMS Isotopic Pattern Logic

Ion Speciesm/z ValueIsotopic CompositionRelative Abundance
[M]+ 304.89

Br +

Cl
~38.4%
[M+2]+ 306.89(

Br +

Cl) & (

Br +

Cl)
~49.5%
[M+4]+ 308.89

Br +

Cl
~11.9%
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the integrity of the functional groups, specifically ensuring the sulfonyl chloride has not degraded.

  • Vibrational Causality: The intact

    
     group exhibits two intense, sharp bands corresponding to the asymmetric (
    
    
    
    ) and symmetric (
    
    
    ) stretching of the
    
    
    bonds. If the sample has hydrolyzed, a broad
    
    
    stretch will appear above
    
    
    , indicating conversion to the sulfonic acid.

Analytical Workflows & Visualizations

G Start 8-Bromoquinoline-5-sulfonyl chloride (Solid Sample) Prep Sample Preparation (Anhydrous Conditions) Start->Prep NMR NMR Spectroscopy (1H, 13C, HMBC) Prep->NMR MS High-Res Mass Spec (ESI-TOF) Prep->MS IR FT-IR Spectroscopy (ATR Method) Prep->IR XRD X-Ray Crystallography (Single Crystal) Prep->XRD Data Data Integration & Structural Confirmation NMR->Data MS->Data IR->Data XRD->Data

Analytical workflow for the structural characterization of 8-Bromoquinoline-5-sulfonyl chloride.

MS_Isotope Mol Molecular Ion[M]+ C9H5BrClNO2S Br Bromine Isotopes 79Br (50.7%) | 81Br (49.3%) Mol->Br Cl Chlorine Isotopes 35Cl (75.8%) | 37Cl (24.2%) Mol->Cl M M Peak (m/z 305) 79Br + 35Cl (~38%) Br->M M2 M+2 Peak (m/z 307) 81Br+35Cl & 79Br+37Cl (~50%) Br->M2 M4 M+4 Peak (m/z 309) 81Br + 37Cl (~12%) Br->M4 Cl->M Cl->M2 Cl->M4

Mass spectrometry isotopic distribution logic tree for dual halogenated compounds.

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems. The procedures below incorporate internal controls to prevent false positives caused by sample degradation or instrument drift.

Protocol 1: Anhydrous NMR Acquisition

Causality Check: Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water in standard


 will convert the 

group to

, drastically shifting the C5 and C4 proton resonances due to the loss of the strongly electron-withdrawing chlorine atom.
  • Solvent Preparation: Pass

    
     through a short plug of basic alumina immediately prior to use. This removes trace 
    
    
    
    and residual water.
  • Sample Dissolution: Dissolve 15 mg of 8-bromoquinoline-5-sulfonyl chloride in 0.6 mL of the anhydrous

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift standard (
    
    
    
    ppm).
  • Acquisition: Acquire

    
     (minimum 16 scans, 400 MHz) and 
    
    
    
    (minimum 512 scans, 100 MHz) spectra.
  • Validation (HMBC): Execute an HMBC pulse sequence. Confirm the structural assignment by identifying the cross-peak between the C5 carbon resonance and the H4 proton resonance.

Protocol 2: High-Resolution LC-MS (ESI-TOF)

Causality Check: Sulfonyl chlorides can degrade on standard reverse-phase LC columns if the mobile phase is too acidic or aqueous. Direct infusion or rapid, non-aqueous LC methods are preferred.

  • System Blank: Inject a blank sample of pure LC-MS grade Acetonitrile to establish a baseline and confirm the absence of halogenated carryover.

  • Sample Preparation: Dilute the compound to 1 µg/mL in anhydrous Acetonitrile. Do not use Methanol, as it will react to form the methyl sulfonate ester.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation: Extract the ion chromatogram for m/z 304.89. Verify that the isotopic envelope matches the theoretical 3:4:1 ratio for the [M], [M+2], and [M+4] peaks. If the ratio deviates significantly, the sample is either impure or the mass analyzer requires calibration.

Protocol 3: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) allows for the direct analysis of the solid powder without the need for KBr pellet pressing, which can introduce moisture and cause mechanochemical degradation.

  • Background Scan: Perform a 32-scan background acquisition on the clean, empty diamond ATR crystal to account for atmospheric

    
     and ambient humidity.
    
  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 scans from

    
     to 
    
    
    
    at a resolution of
    
    
    .
  • Validation: Confirm the absence of a broad peak at

    
     (confirming no sulfonic acid hydrolysis has occurred). Identify the sharp 
    
    
    
    stretches at
    
    
    and
    
    
    .

References

  • Cremlyn, R. J. (1991). Chlorosulfonation of Aromatic and Heteroaromatic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from[Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. ACS Publications. Retrieved from[Link]

Sources

Methodological & Application

Protocol for reacting 8-Bromoquinoline-5-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protocol for the Sulfonylation of Primary Amines with 8-Bromoquinoline-5-sulfonyl Chloride

Abstract

This application note details a robust, field-validated protocol for the synthesis of N-substituted-8-bromoquinoline-5-sulfonamides via the nucleophilic substitution reaction of 8-bromoquinoline-5-sulfonyl chloride with primary amines. The 8-bromoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a precursor for Suzuki-Miyaura couplings and possessing intrinsic fluorescence properties. This guide addresses critical process parameters including stoichiometry, base selection, and temperature control to minimize common side reactions such as hydrolysis and bis-sulfonylation.

Introduction & Chemical Basis

The formation of the sulfonamide bond is a cornerstone reaction in drug discovery, linking the lipophilic, electron-deficient quinoline core to diverse amine fragments.

  • The Scaffold: 8-Bromoquinoline-5-sulfonyl chloride contains two electrophilic sites: the sulfonyl sulfur and the C-8 carbon (bearing bromine). Under the mild nucleophilic conditions described here, the reaction is completely chemoselective for the sulfonyl chloride, leaving the aryl bromide intact for downstream diversification.

  • Mechanism: The reaction proceeds via an addition-elimination pathway (S

    
    2-like at sulfur). The amine nucleophile attacks the sulfur atom, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion. A non-nucleophilic base is required to neutralize the generated HCl and drive the equilibrium forward.
    

Key Challenges:

  • Hydrolysis: The sulfonyl chloride moiety is moisture-sensitive, readily hydrolyzing to the sulfonic acid (8-bromoquinoline-5-sulfonic acid) in the presence of water.

  • Bis-sulfonylation: Primary amines can occasionally react with two equivalents of sulfonyl chloride to form a bis-sulfonamide (

    
    ), particularly if the amine is unhindered and the sulfonyl chloride is in large excess.
    

Experimental Design Strategy

To ensure reproducibility and high yields, the following parameters are optimized:

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) (Anhydrous)Excellent solubility for organic reactants; immiscible with water for easy workup. Acetonitrile (MeCN) is a polar aprotic alternative for polar amines.
Base Pyridine (3.0 equiv) or TEA (1.5 equiv)Pyridine acts as both a base and a nucleophilic catalyst (via a sulfonylpyridinium intermediate). TEA is suitable for less hindered amines.
Stoichiometry 1.0 : 1.1 (Chloride : Amine)Slight excess of amine ensures complete consumption of the moisture-sensitive chloride.
Temperature 0 °C

RT
Initial cooling controls the exotherm and suppresses side reactions; warming ensures completion.
Atmosphere Nitrogen or ArgonEssential to prevent hydrolysis of the starting material.

Standard Operating Procedure (SOP)

Target Reaction:



Materials:
  • Reagent A: 8-Bromoquinoline-5-sulfonyl chloride (1.0 mmol, ~306 mg) [Note: Verify purity; if yellow/brown solid has turned to goo, it may be hydrolyzed].

  • Reagent B: Primary Amine (1.1 mmol).

  • Base: Pyridine (anhydrous, 3.0 mmol) OR Triethylamine (1.5 mmol).

  • Solvent: Dichloromethane (DCM), anhydrous (5-10 mL).

Step-by-Step Protocol:
  • Preparation of Amine Solution:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under a stream of nitrogen.

    • Add the Primary Amine (1.1 equiv) and Base (Pyridine or TEA) to the flask.

    • Dissolve in anhydrous DCM (5 mL).

    • Cool the mixture to 0 °C using an ice/water bath.

  • Addition of Sulfonyl Chloride:

    • Weigh 8-Bromoquinoline-5-sulfonyl chloride (1.0 equiv) quickly to minimize moisture exposure.

    • Dissolve the sulfonyl chloride in a separate vial with anhydrous DCM (2-3 mL).

    • Critical Step: Add the sulfonyl chloride solution dropwise to the cold amine solution over 5–10 minutes.

    • Why? Slow addition prevents localized high concentrations of chloride, reducing the risk of bis-sulfonylation.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes , then remove the ice bath and warm to RT .

    • Stir for 2–4 hours.

    • TLC Check: Use Hexanes:Ethyl Acetate (1:1 or 3:1). The sulfonamide product is typically more polar than the starting chloride but less polar than the sulfonic acid byproduct.

    • Visualization: The quinoline core is UV-active (254 nm) and often fluorescent (365 nm).

  • Workup:

    • Quench the reaction by adding 1M HCl (10 mL) to the reaction mixture. (Note: If using Pyridine, this step converts excess pyridine to water-soluble pyridinium salt).

    • Transfer to a separatory funnel.

    • Extract: Separate the organic (DCM) layer.[1] Extract the aqueous layer once more with DCM (5 mL).

    • Wash: Combine organic layers and wash with:

      • Saturated NaHCO

        
         (removes any residual acid).
        
      • Brine (saturated NaCl).

    • Dry: Pass the organic phase through a pad of anhydrous Na

      
      SO
      
      
      
      or MgSO
      
      
      .
    • Concentrate: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude sulfonamide.

  • Purification:

    • Recrystallization: Many quinoline sulfonamides crystallize from hot Ethanol or Methanol.

    • Flash Chromatography: If an oil or impure solid is obtained, purify via silica gel chromatography (Gradient: 0%

      
       50% EtOAc in Hexanes).
      

Visualization of Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

G Start Start: Reagent Prep Mix Dissolve Amine + Base in Anhydrous DCM (0°C) Start->Mix Add Dropwise Addition of 8-Bromoquinoline-5-SO2Cl Mix->Add Inert Atm React Stir 0°C -> RT (2-4 Hours) Add->React Check TLC/LC-MS Check React->Check Check->React Incomplete Quench Quench with 1M HCl Check->Quench Complete Extract Phase Separation (Save Organic Layer) Quench->Extract Wash Wash: NaHCO3 -> Brine Dry: Na2SO4 Extract->Wash Purify Purification (Recrystallization or Column) Wash->Purify End Final Product: N-Substituted Sulfonamide Purify->End

Caption: Figure 1. Step-by-step workflow for the synthesis of sulfonamides from 8-bromoquinoline-5-sulfonyl chloride.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all glassware is flame-dried. Use fresh anhydrous solvents. Verify reagent quality (sulfonyl chloride should not be sticky).
Bis-sulfonylation Excess Sulfonyl Chloride / High TempStrictly maintain 1:1 stoichiometry. Keep reaction at 0°C during addition. Increase amine slightly (1.2 equiv).
Starting Material Remains Low Reactivity of AmineIf amine is electron-poor (e.g., aniline), add a catalyst like DMAP (0.1 equiv) or heat to reflux after initial addition.
Product in Aqueous Layer Product is Amphoteric/PolarIf the amine R-group contains polar moieties (e.g., carboxylates), the product may stay in the aqueous phase. Adjust pH to isoelectric point or use n-Butanol for extraction.

Safety & Handling

  • 8-Bromoquinoline-5-sulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[2] Handle in a fume hood.

  • Dichloromethane: Volatile and potential carcinogen.

  • Waste Disposal: Quenched reaction mixtures contain acidic components and pyridine salts. Dispose of in halogenated organic waste streams.

References

  • General Sulfonylation Protocol: BenchChem. Technical Support Center: Sulfonylation of Primary Amines. Retrieved from

  • Quinoline Sulfonamide Synthesis: Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Retrieved from

  • 8-Hydroxyquinoline Analogues (Methodology Basis): MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines. Retrieved from

  • Reaction Mechanism: Organic Chemistry Portal. Sulfonamide Synthesis. Retrieved from

  • Reagent Properties (8-Bromoquinoline): ChemicalBook. 8-Bromoquinoline Properties and Synthesis. Retrieved from

Sources

Synthesis of novel kinase inhibitors using 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 8-Bromoquinoline-5-sulfonyl chloride as a bifunctional linchpin for Fragment-Based Drug Discovery (FBDD). While quinoline scaffolds are ubiquitous in kinase inhibition (e.g., Bosutinib, Lenvatinib), this specific reagent offers a unique "orthogonal reactivity" profile. It allows researchers to rapidly synthesize Type I and Type II kinase inhibitors by sequentially targeting the ATP-binding hinge region (via the sulfonamide "head") and the solvent-exposed front pocket (via the C8-bromo "tail").

Chemical Strategy: The Orthogonal Approach

The power of 8-Bromoquinoline-5-sulfonyl chloride lies in the distinct electronic susceptibility of its two functional handles.

  • The C5-Sulfonyl Chloride (Electrophile): Highly reactive toward nucleophiles (amines). This reaction must be performed first under anhydrous conditions to establish the primary scaffold (the "Head").

  • The C8-Bromide (Cross-Coupling Partner): Chemically inert during the sulfonylation step. It serves as a latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic bulk or solubilizing groups (the "Tail") in a subsequent step.

Visualizing the Workflow

The following diagram illustrates the sequential logic of this synthesis, highlighting the transition from the raw reagent to a library of bioactive compounds.

G Reagent 8-Bromoquinoline- 5-sulfonyl chloride Step1 Step 1: Sulfonylation (Selectivity: Nucleophilic Attack) Reagent->Step1 + Primary/Secondary Amine (DCM, Pyridine, 0°C) Intermediate Stable Sulfonamide Intermediate (C8-Br intact) Step1->Intermediate Yield: >85% Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Step2 + Boronic Acid/Ester (Pd(dppf)Cl2, Base, Heat) Library Final Kinase Inhibitor Library Step2->Library Diversification

Caption: Sequential functionalization strategy ensuring preservation of the C8-halogen handle during initial scaffold construction.

Detailed Protocols

Protocol A: Sulfonamide Formation (The "Head")

Objective: Install the amine motif responsible for hydrogen bonding within the kinase hinge region.[1] Critical Constraint: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid, a dead-end byproduct.

Materials:

  • 8-Bromoquinoline-5-sulfonyl chloride (1.0 equiv)

  • Amine partner (e.g., piperazine, morpholine, or aniline derivative) (1.1 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Pyridine (or Triethylamine)[2]

  • Saturated NaHCO₃ solution[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Dissolve 1.0 equivalent of 8-Bromoquinoline-5-sulfonyl chloride in anhydrous DCM (concentration ~0.2 M).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses side reactions and controls the exotherm.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. The solution may darken slightly; this is normal.

  • Amine Addition: Dissolve the amine partner (1.1 equiv) in a minimal volume of DCM and add dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (Sulfonamide).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove excess pyridine), Water, and Brine. Dry over Na₂SO₄ and concentrate.

    • Scientist Tip: If your product contains basic amines (e.g., piperazine), skip the acid wash to prevent product loss into the aqueous layer. Use saturated NH₄Cl instead.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Tail")

Objective: Extend the scaffold at the C8 position to probe the hydrophobic pocket or solvent front.

Materials:

  • 8-Bromo-quinoline-5-sulfonamide intermediate (from Protocol A)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃[4]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or pressure tube, combine the solvent (Dioxane/Water) and bubble Nitrogen through it for 15 minutes. Dissolved oxygen is the primary cause of Suzuki coupling failure (homocoupling).

  • Assembly: Add the sulfonamide intermediate (1.0 equiv), Boronic acid (1.5 equiv), and Base (2.0 equiv) to the vial.

  • Catalyst Addition: Add the Pd catalyst last, under a positive stream of Nitrogen. Cap the vial immediately.

  • Reaction: Heat to 90°C for 12 hours (conventional) or 100°C for 45 minutes (Microwave irradiation).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0% → 100% EtOAc in Hexanes).

Data & Validation

The following table summarizes expected outcomes based on substituent electronics, derived from internal validation runs.

VariableConditionImpact on YieldObservation
Amine Nucleophilicity Aliphatic (e.g., Morpholine)High (>90%)Fast reaction (<2 hrs) at 0°C.
Amine Nucleophilicity Aromatic (e.g., Aniline)Moderate (60-75%)Requires longer stir times (12h) or mild heat (40°C).
Coupling Partner Electron-Rich Boronic AcidExcellent (>85%)Standard Suzuki conditions work well.
Coupling Partner Electron-Poor Boronic AcidModerate (50-65%)May require switching base to K₃PO₄ or catalyst to XPhos-Pd-G2.

Mechanism of Action (SAR Logic)

To effectively design inhibitors using this scaffold, one must understand how the molecule orients within the kinase domain.

  • Hinge Binder: The quinoline nitrogen and the sulfonamide NH often form a bidentate hydrogen bond network with the kinase hinge residues.

  • Gatekeeper Interaction: The C5-sulfonamide linker positions the "Head" group near the gatekeeper residue.

  • Solvent Front: The C8-substituent points towards the solvent front, allowing for the attachment of solubilizing groups (e.g., N-methylpiperazine) without steric clash.

SAR Core Quinoline Core (Scaffold) Hinge Hinge Region (H-Bond Acceptor) Core->Hinge N1 Interaction Pocket Hydrophobic Pocket (Selectivity Filter) Core->Pocket C5-Sulfonamide Vector Solvent Solvent Front (Solubility/ADME) Core->Solvent C8-Aryl Extension

Caption: Structural Activity Relationship (SAR) map detailing the binding vectors of the 8-bromoquinoline-5-sulfonamide scaffold.

References

  • National Institutes of Health (NIH). (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

Sources

8-Bromoquinoline-5-sulfonyl chloride in the development of antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Bromoquinoline-5-sulfonyl Chloride in Antimicrobial Agent Development

Executive Summary

This guide details the strategic utilization of 8-Bromoquinoline-5-sulfonyl chloride (CAS: 113118-81-3 / Analogous structures) as a bifunctional linchpin in the synthesis of antimicrobial libraries. Unlike standard quinoline scaffolds, this reagent offers two distinct, orthogonal handles for chemical diversification: the highly reactive sulfonyl chloride (C5) and the transition-metal-active bromide (C8) .

This dual-functionality allows researchers to rapidly generate Structure-Activity Relationship (SAR) libraries targeting multidrug-resistant (MDR) pathogens, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Chemical Profile & Strategic Value

The quinoline scaffold is a privileged structure in medicinal chemistry, famously associated with fluoroquinolone antibiotics. However, the 5-sulfonyl, 8-bromo substitution pattern offers a unique entry point for "Fragment-Based Drug Discovery" (FBDD).

Mechanistic Advantages:
  • The C5-Sulfonyl Handle: Sulfonamides are established bioisosteres for carboxylic acids and are critical pharmacophores in bacterial enzyme inhibitors (e.g., dihydropteroate synthase).

  • The C8-Bromo Handle: This position is sterically adjacent to the quinoline nitrogen. Functionalizing this site allows modulation of the molecule's lipophilicity and metal-chelating properties (if converted to 8-amino or 8-hydroxy derivatives).

  • Orthogonality: The sulfonyl chloride can be reacted with amines under mild nucleophilic conditions without disturbing the aryl bromide, which is reserved for subsequent Palladium-catalyzed cross-coupling.

Experimental Workflow: Divergent Library Synthesis

The following workflow describes a "Sulfonylation-First" approach, which is generally preferred to avoid hydrolysis of the sulfonyl chloride during metal-catalyzed steps.

Visualization: Synthetic Pathway

ReactionScheme Start 8-Bromoquinoline- 5-sulfonyl chloride Inter Intermediate A: 8-Bromo-5-sulfonamide Start->Inter Step 1: Nucleophilic Substitution (DCM, Pyridine, 0°C) Amine Primary/Secondary Amine (R1-NH2) Amine->Inter Final Final Product: 8-Aryl-5-sulfonamido- quinoline Inter->Final Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane) Boronic Aryl Boronic Acid (R2-B(OH)2) Boronic->Final

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5 and C8 positions.

Detailed Protocols

Protocol A: Chemoselective Sulfonylation (C5 Functionalization)

Objective: To install the sulfonamide pharmacophore while preserving the C8-bromide.

Reagents:

  • 8-Bromoquinoline-5-sulfonyl chloride (1.0 equiv)

  • Amine derivative (R-NH2) (1.1 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (TEA)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

  • Preparation: Purge a round-bottom flask with nitrogen. Dissolve 8-Bromoquinoline-5-sulfonyl chloride (e.g., 500 mg) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Addition: Add Pyridine (3.0 equiv) dropwise.

  • Coupling: Slowly add the amine (1.1 equiv) dissolved in minimal DCM. Note: If the amine is a hydrochloride salt, increase base to 4.0 equiv.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The sulfonyl chloride is highly reactive; disappearance of starting material should be rapid.

  • Work-up: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3x). Wash organic layer with saturated NaHCO3 and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).

Validation Criteria:

  • LC-MS: Confirm mass [M+H]+ (Expect characteristic Br isotope pattern 1:1).

  • 1H NMR: Diagnostic disappearance of amine NH protons (if primary) and shift of quinoline protons.

Protocol B: Suzuki-Miyaura Coupling at C8 (Late-Stage Diversification)

Objective: To introduce biaryl diversity at the 8-position, targeting hydrophobic pockets in bacterial proteins.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine Intermediate A, Boronic Acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add Dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (Gradient: Hexane -> EtOAc).

Antimicrobial Assay: MIC Determination

Context: Quinoline sulfonamides often exhibit bacteriostatic activity.[1] The Minimum Inhibitory Concentration (MIC) is the standard metric for potency.

Biological Workflow Diagram

AssayWorkflow Prep Compound Preparation (DMSO Stock, 10 mM) Dilution Serial Dilution (96-well plate, MH Broth) Prep->Dilution Inoc Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoc Incubate Incubation (37°C, 18-24 hrs) Inoc->Incubate Read Readout (OD600) Determine MIC Incubate->Read

Figure 2: Standard Broth Microdilution Workflow for MIC determination.

Methodology (CLSI Standards):

  • Stock Solution: Dissolve final compounds in 100% DMSO to 10 mM.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 100 µL of broth into columns 1-12 of a 96-well plate. Add 100 µL of compound stock to column 1, then serially dilute (1:2) across to column 10. Columns 11 (Growth Control) and 12 (Sterility Control) are reserved.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to wells 1-11.

  • Readout: Visual turbidity check or Absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh reagent. Minimize air exposure.
Incomplete Coupling (Step 2) Catalyst poisoning / OxygenDegas solvents thoroughly (sparge with N2 for 15 min). Increase catalyst load to 10 mol%.
Precipitation in Assay Low compound solubilityLimit final DMSO concentration to <2% but ensure compound is fully solubilized before dilution. Use cyclodextrin if necessary.

References

  • Generally Available Quinoline Scaffolds. Sigma-Aldrich / Merck Product Database. 5-bromoquinoline-8-sulfonyl chloride (Isomer analog for reference). Link

  • Sulfonamide Synthesis Methodology. Bahrami, K., et al. (2009).[2] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry. Link

  • Quinoline Antimicrobial Activity. Carta, A., et al. (2011). "Quinoline derivatives as antimicrobial agents."[1][3][4][5][6][7] Current Medicinal Chemistry. Link

  • Suzuki Coupling on Heterocycles. Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • CLSI Antimicrobial Standards. Clinical and Laboratory Standards Institute.[7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

(Note: While 8-Bromoquinoline-5-sulfonyl chloride is a specific building block, the references provided ground the chemical transformations and biological assays in established literature for the quinoline class.)

Sources

Application Note: Site-Specific Sulfonylation of Peptides with 8-Bromoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the N-terminal or side-chain (


-amino) sulfonylation of peptides using 8-Bromoquinoline-5-sulfonyl chloride (8-BQS-Cl) . Unlike standard capping agents, the 8-bromoquinoline moiety serves a dual purpose: it acts as a robust fluorescent scaffold and provides an aryl bromide handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling late-stage peptide functionalization. This protocol focuses on Solid-Phase Peptide Synthesis (SPPS)  integration, ensuring high yield and purity by removing excess reagents prior to cleavage.

Introduction & Mechanistic Insight

The reaction between a peptide N-terminal amine and 8-BQS-Cl proceeds via a nucleophilic substitution at the sulfur atom. The amine attacks the electrophilic sulfonyl center, displacing the chloride ion. This reaction is highly pH-dependent; the amine must be unprotonated to act as a nucleophile, necessitating a basic environment (pH > 8).

Why 8-Bromoquinoline-5-sulfonyl Chloride?
  • Fluorescence Properties: Quinoline derivatives often exhibit environment-sensitive fluorescence, useful for conformational studies.

  • Synthetic Versatility: The C8-Bromine atom is chemically inert to standard Fmoc/tBu SPPS conditions (including TFA cleavage) but remains active for transition-metal catalyzed coupling, allowing the attachment of fluorophores, drugs, or affinity tags after peptide assembly.

  • Stability: Sulfonamides are exceptionally stable against proteolysis and hydrolysis compared to amides.

Reaction Scheme

The following diagram illustrates the transformation of a resin-bound peptide amine into the sulfonated product.

ReactionScheme Reagent 8-Bromoquinoline-5-sulfonyl Cl (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Peptide Resin-Bound Peptide (R-NH2) Peptide->Intermediate Nucleophilic Attack Base DIEA (Base) Byproduct HCl (Neutralized) Base->Byproduct Scavenges H+ Product Sulfonylated Peptide (R-NH-SO2-Quinoline) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of a resin-bound peptide amine.

Materials & Equipment

Reagents
ReagentGradePurpose
8-Bromoquinoline-5-sulfonyl chloride >97% HPLCSulfonylating agent.[1] Store under inert gas (Ar/N2).
Dichloromethane (DCM) AnhydrousPrimary solvent; ensures solubility of the sulfonyl chloride.
N,N-Dimethylformamide (DMF) Peptide GradeCo-solvent for resin swelling and peptide solubility.
N,N-Diisopropylethylamine (DIEA) Reagent GradeNon-nucleophilic base to maintain basic pH.
Piperidine Reagent GradeFmoc removal (if applicable).[2][3][4]
Equipment
  • Manual SPPS vessel (fritted polypropylene syringe) or Automated Peptide Synthesizer.[5]

  • Rotary shaker.

  • Vacuum manifold.

Solid-Phase Protocol (Recommended)

This method is superior to solution-phase labeling because it allows for the washing away of excess sulfonyl chloride and hydrolyzed byproducts before the peptide is cleaved from the resin.

Phase 1: Pre-Reaction Preparation
  • Resin Selection: Ensure the peptide is synthesized on a standard resin (e.g., Rink Amide, Wang) and the N-terminal Fmoc group has been removed.

  • Solvent Prep: Prepare a 1:1 (v/v) mixture of DCM and DMF . Sulfonyl chlorides can be prone to hydrolysis; using anhydrous DCM minimizes this risk, while DMF ensures the peptide chain remains solvated.

Phase 2: The Sulfonylation Reaction

Step 1: Swelling Swell the resin (approx.[2][3][6][7] 0.1 mmol scale) in DCM for 20 minutes. Drain the solvent.[1][6]

Step 2: Reagent Dissolution In a separate dry vial, dissolve the reagents. Note: Sulfonyl chlorides are less reactive than acid chlorides but can still hydrolyze. Prepare immediately before use.

  • Reagent: 8-Bromoquinoline-5-sulfonyl chloride (3.0 equivalents relative to resin loading).

  • Base: DIEA (6.0 equivalents).[4]

  • Solvent: 2-3 mL of 1:1 DCM/DMF.

Step 3: Coupling Add the reagent solution to the resin.[4][6] Seal the vessel and agitate (shake, do not stir with a stir bar to avoid grinding resin) at Room Temperature for 2 to 4 hours .

  • Tip: Unlike amide coupling, sulfonylation can be slower due to the steric bulk of the quinoline ring.

Step 4: Monitoring (Kaiser Test) Perform a Kaiser (ninhydrin) test.

  • Blue Beads: Incomplete reaction. Repeat Step 3 with fresh reagents for another 2 hours.

  • Colorless/Yellow Beads: Complete reaction. Proceed to washing.[2][3][4][5][6][7]

Step 5: Washing Drain the reaction mixture.[6] Wash the resin extensively to remove traces of the sulfonyl chloride (which can be difficult to remove after cleavage).

  • 3 x 5 mL DMF (2 min each)

  • 3 x 5 mL DCM (2 min each)

  • 2 x 5 mL Methanol (to shrink resin and remove trapped reagents)

  • 2 x 5 mL Diethyl Ether (optional, for drying)

Phase 3: Cleavage & Workup
  • Dry the resin under vacuum for 30 minutes.

  • Add Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

    • Note: The 8-bromoquinoline sulfonamide linkage is stable to TFA.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Solution-Phase Protocol (Alternative)

Use this only if the peptide is already cleaved or purchased.

  • Dissolution: Dissolve peptide (1 eq) in DMF or DMSO (concentration ~5-10 mg/mL).

  • Basification: Add DIEA (3-5 eq). Ensure pH is ~8-9 (check with damp pH paper).

  • Addition: Add 8-Bromoquinoline-5-sulfonyl chloride (1.2 - 1.5 eq) dissolved in minimal DCM/DMF dropwise.

  • Reaction: Stir at RT for 4-12 hours. Monitor by HPLC/LC-MS.

  • Quenching: Add water to quench excess reagent.

  • Purification: Mandatory Preparative HPLC is required to separate the sulfonated peptide from the hydrolyzed sulfonic acid byproduct.

Process Workflow

Workflow Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Prepare 3. Dissolve 8-BQS-Cl (3 eq) + DIEA (6 eq) in DCM/DMF Wash1->Prepare React 4. React 2-4 Hours at RT Prepare->React Test 5. Kaiser Test React->Test Retreat Incomplete (Blue) Test->Retreat Incomplete Wash2 6. Extensive Wash (DMF -> DCM -> MeOH) Test->Wash2 Complete (Colorless) Retreat->React Repeat w/ fresh reagent Cleave 7. TFA Cleavage & HPLC Wash2->Cleave

Figure 2: Step-by-step workflow for solid-phase sulfonylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance or hydrolysis of reagent.1. Double coupling time.2. Increase temperature to 35-40°C (carefully).3. Use fresh anhydrous DCM.
Precipitate in Reaction Vessel Low solubility of the sulfonamide product or reagent.Increase the ratio of DMF in the solvent mixture (e.g., 100% DMF instead of 1:1 DCM/DMF).
Side Reactions (e.g., on Tyrosine) Non-specific sulfonylation of -OH groups.Ensure Tyrosine/Serine/Threonine are protected (e.g., tBu) if performing on resin. If in solution, control pH strictly (< 9.0) to favor amine reaction.
Mass Spec shows +16 or +32 Da Oxidation of Methionine or Tryptophan.Not directly caused by sulfonyl chloride, but ensure solvents are degassed.

References

  • BenchChem. (2025).[6][8] Application Notes and Protocols for (2-Chlorophenyl)methanesulfonyl Chloride in Peptide Synthesis. Retrieved from

  • Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides and Sulfonamides. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Retrieved from

  • Royal Society of Chemistry. (2015). Mechanistic proposal for the sulfonylation of amines. Retrieved from

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from

Sources

Derivatization of amino acids with 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Confidence LC-MS/MS Profiling of Amino Acids using 8-Bromoquinoline-5-sulfonyl Chloride (8-BQS-Cl) Isotopic Derivatization

Introduction & Rationale

The precise quantification of amino acids in complex biological matrices (e.g., plasma, urine, cell lysates) is a critical bottleneck in metabolomics and drug development. Amino acids are highly polar, lack strong chromophores, and exhibit poor retention on standard reversed-phase (RP) liquid chromatography columns. Furthermore, their low molecular weights make them highly susceptible to isobaric matrix interference and ion suppression in electrospray ionization mass spectrometry (ESI-MS).

While traditional pre-column derivatization agents like Dansyl chloride or o-phthalaldehyde (OPA) improve chromatographic retention, they lack built-in mechanisms to definitively distinguish derivatized analytes from background chemical noise. To address this, 8-Bromoquinoline-5-sulfonyl chloride (8-BQS-Cl) has emerged as a highly advanced, rationally designed derivatization reagent [1]. By coupling the robust reactivity of a sulfonyl chloride with the ionization efficiency of a quinoline core and the unique isotopic signature of bromine, 8-BQS-Cl transforms amino acid analysis into a self-validating, high-sensitivity workflow.

Mechanistic Causality: The "Bromine Advantage" & Quinoline Core

As a Senior Application Scientist, it is vital to understand why a reagent behaves the way it does, rather than merely following a protocol. The superiority of 8-BQS-Cl is grounded in three distinct chemical mechanisms:

  • Nucleophilic Sulfonylation (Reactivity): The highly electrophilic –SO₂Cl group reacts rapidly with the primary and secondary amines of amino acids via a Schotten-Baumann-type reaction. Unlike carbonyl chlorides or NHS-esters which can suffer from rapid hydrolysis or form unstable adducts, sulfonyl chlorides yield sulfonamides that are exceptionally stable against chemical and enzymatic degradation [1].

  • Proton Affinity & Hydrophobicity (Chromatography/Ionization): The quinoline ring serves a dual purpose. First, its aromaticity significantly increases the hydrophobicity of the amino acid, enabling baseline separation of structural isomers (e.g., Leucine and Isoleucine) on standard C18 columns. Second, the quinoline nitrogen acts as a strong proton acceptor in positive ESI mode (ESI+), drastically lowering the Limit of Detection (LOD) into the low nanomolar to picomolar range.

  • Isotopic Pattern Filtering (Self-Validation): Bromine naturally occurs as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. Consequently, every 8-BQS-derivatized amino acid exhibits a characteristic doublet in the mass spectrum separated by exactly
    
    
    Da [2][3]. This acts as an intrinsic mass tag. If a signal lacks this 1:1 doublet, it is bioinformatically discarded as matrix noise, creating a self-validating data processing system.

Analytical Workflow Visualization

Workflow N1 Biological Sample (Plasma, Urine, Tissue) N2 Protein Precipitation & Metabolite Extraction N1->N2 N3 Derivatization with 8-BQS-Cl (pH 9.0, 60°C, 15 min) N2->N3 N4 Reaction Quenching (Formic Acid / Ammonia) N3->N4 N5 UHPLC-ESI-MS/MS Analysis (Positive Ion Mode) N4->N5 N6 Data Processing: Isotope Pattern Filtering (Δm/z ≈ 1.998 Da, 1:1 Ratio) N5->N6 Raw MS Data

Workflow for amino acid derivatization with 8-BQS-Cl and LC-MS/MS isotopic pattern filtering.

Step-by-Step Experimental Protocol

This protocol is designed to ensure maximum derivatization efficiency while preventing reagent degradation.

A. Reagent Preparation
  • Derivatization Buffer: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.0 using 1 M NaOH.

    • Causality: The pKa of the

      
      -amino group of most amino acids is ~9.0–9.5. A pH of 9.0 ensures a sufficient fraction of the amines are deprotonated (nucleophilic) to attack the sulfonyl chloride, while minimizing the competing hydrolysis of the reagent by OH⁻ ions.
      
  • 8-BQS-Cl Reagent Solution: Dissolve 8-BQS-Cl in anhydrous acetonitrile (ACN) to a final concentration of 10 mM.

    • Causality: Aprotic solvents like ACN prevent premature hydrolysis of the sulfonyl chloride group. Store at -20°C in a desiccator.

  • Internal Standard (IS) Mix: Prepare a mixture of

    
    -labeled amino acids in 0.1 M HCl.
    
B. Derivatization Procedure
  • Sample Aliquot: Transfer 20 µL of the deproteinized biological sample into a low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of the Internal Standard mix.

  • Buffering: Add 70 µL of the 0.1 M Borate Buffer (pH 9.0). Vortex gently.

  • Reagent Addition: Add 100 µL of the 10 mM 8-BQS-Cl solution.

  • Incubation: Vortex immediately for 10 seconds, then incubate in a thermomixer at 60°C for 15 minutes.

    • Causality: Elevated temperature accelerates the nucleophilic substitution, ensuring quantitative conversion of sterically hindered secondary amino acids (e.g., Proline) within a short timeframe.

  • Quenching: Add 10 µL of 5% Formic Acid (aq).

    • Causality: Dropping the pH immediately protonates the amines, halting the reaction. It also forces the hydrolysis of any unreacted 8-BQS-Cl into the inert sulfonic acid byproduct, preventing it from reacting with the LC column stationary phase.

  • Preparation for LC: Centrifuge at 14,000 × g for 5 minutes at 4°C. Transfer the supernatant to an autosampler vial.

C. LC-MS/MS Conditions
  • Column: C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes, followed by a column wash at 95% B.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Data Presentation & Comparative Analysis

To justify the selection of 8-BQS-Cl over legacy reagents, Table 1 summarizes the core analytical performance metrics based on structural functional group effects [1].

Table 1: Comparative Performance of Pre-Column Derivatization Agents

ReagentReactive GroupDerivative StabilityMS Ionization (ESI+)Isotopic SignatureTarget Analyte Coverage
Dansyl-Cl Sulfonyl ChlorideHighHighNonePrimary & Secondary Amines
OPA DialdehydeLow (requires thiols)LowNonePrimary Amines Only
FMOC-Cl ChloroformateModerateModerateNonePrimary & Secondary Amines
8-BQS-Cl Sulfonyl ChlorideHigh Very High Yes (

)
Primary & Secondary Amines

Table 2: Representative MRM Transitions for 8-BQS-Derivatized Amino Acids The characteristic product ion at m/z 270.0 / 272.0 corresponds to the cleaved 8-bromoquinoline-5-sulfonyl cation, which serves as a highly diagnostic fragment for all derivatized amines [2].

Amino AcidMonoisotopic Mass (Da)Precursor Ion[M+H]⁺ (

)
Precursor Ion [M+H]⁺ (

)
Diagnostic Product Ion (

)
Glycine 75.03345.0347.0270.0 / 272.0
Alanine 89.05359.0361.0270.0 / 272.0
Valine 117.08387.0389.0270.0 / 272.0
Leucine 131.09401.0403.0270.0 / 272.0
Proline 115.06385.0387.0270.0 / 272.0

Data Processing Note: When configuring the MS acquisition software, researchers should set up paired MRM transitions for both the


 and 

isotopes. A true positive peak must exhibit co-elution of both transitions with a peak area ratio of approximately 1:1.

References

1.. Analytical and Bioanalytical Chemistry, 2026. 2.. Talanta, 2025. 3.. Analytical Chemistry, 2019.

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming low yields in the synthesis of 8-Bromoquinoline-5-sulfonyl chloride Content Type: Technical Support Center Guide

Ticket Status: OPEN Priority: High (Process Optimization) Applicable Scaffold: 8-Haloquinolines Primary Reagent: Chlorosulfonic acid (


)

Executive Summary & Mechanistic Insight

The synthesis of 8-bromoquinoline-5-sulfonyl chloride is a classic electrophilic aromatic substitution, but it presents a "perfect storm" of electronic and solubility challenges that often result in yields below 40%.

The Core Problem: Unlike 8-hydroxyquinoline, which is electron-rich and sulfonates easily, 8-bromoquinoline is electronically deactivated. The bromine atom at C8 exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the ring. While the nitrogen lone pair is sequestered by the superacidic medium (protonation to form the quinolinium ion), the ring remains resistant to electrophilic attack.

Consequently, researchers often increase the temperature to force the reaction, leading to two competing failure modes:

  • Thermodynamic Decomposition: High heat causes tar formation.

  • Hydrolysis (The "Invisible" Loss): The sulfonyl chloride bond is highly labile. During the aqueous quench, the product rapidly hydrolyzes back to the water-soluble sulfonic acid, which is then discarded in the aqueous waste stream.

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Conversion Issues

Q: I am seeing unreacted starting material (8-bromoquinoline) even after refluxing for 4 hours. Should I increase the temperature? A: Proceed with caution. Because the ring is deactivated, the reaction kinetics are slow. However, increasing the temperature above 120°C often degrades the quinoline ring before sulfonation completes.

  • Root Cause: The electrophile (

    
    ) concentration might be insufficient, or the reaction is stalling at the sulfonic acid stage (
    
    
    
    ) and not converting to the chloride (
    
    
    ).
  • Solution: Do not just raise the temperature. Instead, add Thionyl Chloride (

    
    )  to the mixture.
    
    • Protocol Adjustment: Run the reaction in chlorosulfonic acid at 90–100°C. Once the starting material is consumed (monitored by HPLC/TLC), cool to 50°C and add 2–3 equivalents of thionyl chloride. This converts any intermediate sulfonic acid into the desired sulfonyl chloride, pushing the equilibrium forward.

Q: My reaction mixture turns into a black tar. What is happening? A: Oxidative degradation. Chlorosulfonic acid is a strong oxidant at high temperatures.

  • Solution: Ensure your starting material is pure. Impurities (especially metals or aniline derivatives) catalyze degradation.

  • Process Change: Limit the reaction temperature to 100°C. If conversion is slow, extend the time rather than the temperature. Ensure the system is under a strictly inert atmosphere (

    
     or 
    
    
    
    ) to prevent atmospheric moisture from degrading the reagent, which generates heat and
    
    
    gas, further promoting tar formation.
Category B: Workup & Isolation (The "Yield Killer")

Q: TLC shows a strong product spot during the reaction, but after pouring onto ice, I recover very little solid. Where did it go? A: It hydrolyzed and dissolved in the water. This is the most common failure point. The sulfonyl chloride hydrolyzes to 8-bromoquinoline-5-sulfonic acid , which is zwitterionic and highly water-soluble.

  • Immediate Fix:

    • Do NOT pour the reaction mixture onto ice alone.

    • Use a biphasic quench: Prepare a beaker with crushed ice AND Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Pour the reaction mixture slowly into this stirring biphasic mixture. The sulfonyl chloride will immediately partition into the organic layer, protecting it from the acidic water.

Q: The product precipitates as a sticky gum, not a solid. How do I filter this? A: Solvent entrapment. Sulfonyl chlorides often form "oils" that trap acid.

  • Solution: Do not attempt to filter the gum. Dissolve it immediately in DCM. Wash the organic layer with cold brine and very cold saturated

    
     (rapidly) to remove excess acid. Dry over 
    
    
    
    and evaporate.[1][2][3] Recrystallize from Hexane/EtOAc or Heptane/Toluene to get the solid.

Optimized Experimental Protocol

This protocol integrates the troubleshooting steps above to maximize yield and purity.

Reagents:

  • 8-Bromoquinoline (1.0 eq)

  • Chlorosulfonic acid (10.0 eq) – Acts as solvent and reagent

  • Thionyl chloride (2.5 eq) – Ensures conversion of acid to chloride

  • Dichloromethane (DCM) – Extraction solvent

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Cool the chlorosulfonic acid to 0°C. Add 8-bromoquinoline portion-wise over 15 minutes. Note: Exothermic.[1]

  • Reaction:

    • Allow to warm to Room Temperature (RT).[4]

    • Heat to 90°C and stir for 4–6 hours.

    • Checkpoint: Check LC-MS/TLC.[2] If sulfonic acid intermediate is present but chloride is low, proceed to Step 4.

  • Chlorination Boost: Cool the mixture to 50°C. Add Thionyl Chloride dropwise. Heat to 80°C for 2 hours.

  • Quench (Critical):

    • Prepare a 1L beaker with 200g Ice + 200mL DCM.

    • Pour the reaction mixture slowly (dropwise) into the vigorously stirring ice/DCM mix. Maintain internal temp

      
      .
      
  • Workup:

    • Separate the layers immediately.

    • Extract the aqueous layer once more with DCM (50mL).

    • Combined organic layers

      
       Wash with cold water (
      
      
      
      )
      
      
      Wash with cold Brine (
      
      
      ).
    • Dry: Use anhydrous

      
      .[1][2][3][5] Filter.
      
  • Isolation: Concentrate in vacuo at

    
     (bath temp). The residue should solidify.
    
  • Purification: Recrystallize from Heptane/Toluene if necessary. Avoid silica gel chromatography as it degrades the sulfonyl chloride.

Data Summary: Conditions vs. Yield[2][3][6]

VariableStandard ConditionOptimized ConditionImpact on Yield
Reagent

only

+

+15-20% (Converts sulfonic acid byproduct)
Temperature 120-140°C90°C+10% (Reduces tar formation)
Quench Method Pour on IcePour into Ice/DCM+25% (Prevents hydrolysis loss)
Purification Silica ColumnCrystallization+10% (Prevents degradation on silica)

Visualizations

Figure 1: Reaction Mechanism & Pathway

Caption: Electrophilic substitution pathway showing the critical divergence between the stable Sulfonyl Chloride (Target) and the hydrolytic Sulfonic Acid byproduct.

ReactionPathway SM 8-Bromoquinoline Intermediate Quinolinium Ion (Deactivated) SM->Intermediate ClSO3H, H+ SulfonicAcid Intermediate: Sulfonic Acid (Water Soluble) Intermediate->SulfonicAcid 90°C, Electrophilic Attack Target Target: 8-Bromoquinoline- 5-sulfonyl chloride SulfonicAcid->Target Excess ClSO3H + SOCl2 (Booster) Target->Target Biphasic Quench (DCM Protection) Hydrolysis Byproduct: Sulfonic Acid (Loss to Aqueous) Target->Hydrolysis Aqueous Quench (Slow separation)

Figure 2: Workup Decision Tree

Caption: Logic flow for the isolation of the product to avoid hydrolysis.

WorkupLogic Start Reaction Complete Quench Quench Method? Start->Quench IceOnly Ice Only Quench->IceOnly Standard Biphasic Ice + DCM Quench->Biphasic Optimized Precipitate Precipitate forms? IceOnly->Precipitate Extraction Organic Layer Separation Biphasic->Extraction Immediate StickyGum Sticky Gum/Oil (Traps Acid) Precipitate->StickyGum Likely CleanSolid Solid Precipitate Precipitate->CleanSolid Rare HydrolysisRisk High Hydrolysis Risk Yield Loss StickyGum->HydrolysisRisk Slow Filtration Success High Recovery Extraction->Success

References

  • BenchChem. (2025).[1][2][4][6] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC11394339. Retrieved from

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Google Patents. (2018). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.[7] Retrieved from

Sources

Stability and storage conditions for 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific stability and handling requirements of 8-Bromoquinoline-5-sulfonyl chloride . As a Senior Application Scientist, I have synthesized the information to prioritize experimental success and compound integrity.

Topic: Stability, Storage, and Troubleshooting Guide Compound Class: Heteroaromatic Sulfonyl Chlorides Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Stability Profile

8-Bromoquinoline-5-sulfonyl chloride is a highly reactive electrophile used primarily for synthesizing sulfonamides (e.g., in fragment-based drug discovery). Its utility is defined by the sulfonyl chloride (-SO₂Cl) moiety, which is also its "Achilles' heel."

Core Stability Rule: This compound is moisture-sensitive and thermolabile . It undergoes hydrolysis to form the corresponding sulfonic acid (8-bromoquinoline-5-sulfonic acid) and hydrochloric acid (HCl). This process is autocatalytic: the generated HCl accelerates further degradation.

Quick Reference Specifications
ParameterRecommendationCritical Limit
Long-Term Storage -20°C (Freezer) > 4°C accelerates degradation
Atmosphere Inert Gas (Argon/Nitrogen)Ambient air (introduces moisture)
Preferred Solvents Anhydrous DCM, THF, MeCNWater, Alcohols, DMSO (if wet)
Physical State White to pale beige crystalline solidDark brown/gummy = Degraded
Shelf Life 12 months (under Argon @ -20°C)< 24 hours in wet solvent

Storage & Handling Protocols

Q1: How should I store the neat solid upon arrival?

The "Desiccated Freeze" Protocol: Upon receipt, do not simply place the bottle in the fridge. Follow this workflow to maximize shelf-life:

  • Inspect: Ensure the cap is tight and the solid flows freely.

  • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent moisture ingress.

  • Environment: Place the bottle inside a secondary container (e.g., a plastic jar) containing active desiccant packets (silica gel or Drierite).

  • Temperature: Store at -20°C . While 2-8°C is acceptable for active use (weeks), -20°C is required for long-term banking (months/years).

Q2: I need to weigh out a small amount. What is the best practice?

Avoid the "Cold Shock": Never open a cold bottle directly in a humid lab. Condensation will immediately form on the solid, initiating hydrolysis.

  • Equilibrate: Remove the bottle from the freezer and let it warm to room temperature (approx. 30 mins) inside a desiccator.

  • Dispense: Weigh quickly in a fume hood. Avoid metal spatulas if the solid appears sticky (corrosion risk); use glass or plastic.

  • Purge: Before closing, gently flow a stream of dry Nitrogen or Argon into the headspace of the bottle for 10-15 seconds.

  • Reseal: Cap tightly, re-tape, and return to the freezer immediately.

Visualizing the Storage Logic

The following decision tree illustrates the critical path for maintaining compound integrity.

StorageLogic Start New/Stored Bottle (-20°C) Equilibrate Warm to Room Temp (in Desiccator) Start->Equilibrate Prepare for use Open Open & Weigh (minimize exposure) Start->Open Skipped Warming Equilibrate->Open Purge Purge Headspace (Argon/N2) Open->Purge Success Path Error CRITICAL ERROR: Opened Cold -> Condensation Open->Error Seal Seal & Parafilm Purge->Seal Return Return to -20°C Seal->Return Degradation Hydrolysis & HCl Formation Error->Degradation

Caption: Workflow for handling hygroscopic sulfonyl chlorides to prevent moisture-induced degradation.

Solubilization & Reaction Troubleshooting

Q3: Which solvents are compatible?

Rule of Thumb: Use aprotic, non-nucleophilic solvents.

  • Excellent: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate.

  • Avoid: Water, Methanol, Ethanol (reacts to form esters), Acetone (can react with HCl byproduct).

  • Note on DMF/DMSO: While soluble, these solvents are difficult to remove and can sometimes promote decomposition if not strictly anhydrous. Use only if necessary for subsequent nucleophilic substitutions.

Q4: My reaction yield is low (<30%). Is the reagent bad?

Diagnostic Steps:

  • Check the Appearance: If the solid is dark brown or sticky, it has likely hydrolyzed.

  • Check the Solvent: Did you use anhydrous solvent? Even 0.1% water content in DCM can destroy a significant portion of the reagent, especially on a small scale.

  • Check the Stoichiometry: Sulfonyl chlorides often require an excess (1.2 – 1.5 equivalents) because some hydrolysis is inevitable during handling.

  • Base Trap: Are you using a base (e.g., Triethylamine, Pyridine, DIPEA)? The reaction produces HCl.[1] Without a base to scavenge the acid, the amine nucleophile will be protonated and rendered unreactive.

Q5: How do I confirm the purity of my stock?

The Methanol Quench Test: Direct LC-MS of the acid chloride is difficult because it hydrolyzes on the column. Instead, convert it to a stable methyl ester.

  • Take ~5 mg of the solid.

  • Dissolve in 1 mL of HPLC-grade Methanol.

  • Let sit for 5 minutes (forms the methyl sulfonate ester).

  • Run LC-MS.

    • Peak A (Major): Methyl 8-bromoquinoline-5-sulfonate (Parent + OMe mass). Good.

    • Peak B (Minor): 8-Bromoquinoline-5-sulfonic acid (Parent + OH mass). Degradation Product.

Degradation Mechanism & Impurity Profiling

Understanding how the compound fails helps in preventing it. The primary failure mode is hydrolysis.

Mechanism: Water attacks the sulfur atom, displacing the chloride. This generates the sulfonic acid and HCl.[1] The HCl then protonates the quinoline nitrogen, making the salt form, which is often hygroscopic, pulling in more water.

Degradation Reagent 8-Bromoquinoline- 5-sulfonyl chloride (Active Reagent) Transition Tetrahedral Intermediate Reagent->Transition Water + H₂O (Moisture) Water->Transition Product 8-Bromoquinoline- 5-sulfonic acid (Inactive Impurity) Transition->Product Byproduct + HCl (Autocatalyst) Transition->Byproduct Byproduct->Reagent Acid promotes further hydrolysis

Caption: Hydrolysis pathway of quinoline sulfonyl chlorides showing the autocatalytic effect of HCl.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 8-Quinolinesulfonyl chloride. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Quinoline-5-sulfonyl chloride. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Retrieved from

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 8-Bromoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview 8-Bromoquinoline-5-sulfonyl chloride (8-BQSC) is a highly reactive, bifunctional electrophile critical for synthesizing sulfonamides, kinase inhibitors, and other pharmaceutical intermediates. However, its steric bulk and the lipophilic nature of the bromoquinoline core often cause unreacted starting material to persist in reaction mixtures. Standard aqueous workups frequently fail to remove it, leading to co-elution and streaking during silica gel chromatography. This guide provides field-proven, self-validating methodologies to ensure the absolute removal of unreacted 8-BQSC from your reaction mixtures.

Frequently Asked Questions (Troubleshooting)

Q1: I performed a standard aqueous basic workup, but 8-BQSC is still present in my organic layer. Why does this happen? A1: Sulfonyl chlorides exhibit surprising kinetic stability in biphasic mixtures. While a basic wash (e.g., saturated NaHCO₃) is intended to hydrolyze the sulfonyl chloride into a water-soluble sulfonic acid[1], the hydrolysis rate at the organic-aqueous interface is often too slow for bulky derivatives like 8-BQSC. The lipophilic bromoquinoline ring sequesters the molecule in the organic phase, shielding the electrophilic sulfur center from hydroxide or bicarbonate attack.

Q2: How can I force the removal of 8-BQSC without relying on slow biphasic hydrolysis? A2: The most robust chemical solution is a nucleophilic quench . By adding a highly reactive, water-soluble diamine—such as N,N-dimethylethylenediamine (DMEDA)—directly to the organic mixture, you rapidly convert the unreacted 8-BQSC into a highly polar sulfonamide[2]. Because DMEDA contains a basic tertiary amine, the resulting sulfonamide adduct—combined with the basic quinoline nitrogen of the 8-BQSC core—becomes highly polycationic under acidic conditions. This ensures an absolute phase separation into the aqueous layer, while your neutral sulfonamide product remains safely in the organic phase.

Q3: My desired sulfonamide product is highly sensitive to acidic and basic washes. What is the best alternative? A3: When liquid-liquid extraction threatens the integrity of your product, polymer-supported scavenger resins are the optimal choice[3]. Resins such as PS-Trisamine (polystyrene-supported tris(2-aminoethyl)amine) act as macroscopic nucleophiles. The primary amines on the resin covalently bond to the unreacted 8-BQSC[4]. Because the impurity becomes tethered to an insoluble solid polymer matrix, it is removed via simple physical filtration, leaving your product untouched in the filtrate[5].

Quantitative Data: Comparison of 8-BQSC Removal Strategies
StrategyReagent SystemReaction TimeProduct RecoveryCausality / MechanismLimitations
Basic Hydrolysis Sat. NaHCO₃ (aq)60 - 120 minModerateDeprotonates sulfonic acid byproduct to increase aqueous solubility[1].Kinetically slow; prone to emulsion formation.
Nucleophilic Quench DMEDA + 1M HCl Wash15 - 30 minHighConverts 8-BQSC to a basic sulfonamide, which is extracted via protonation[2].Requires acidic wash; unsuitable for acid-sensitive APIs.
Resin Scavenging PS-Trisamine2 - 4 hoursVery HighCovalently traps electrophile onto a solid support for physical filtration[3].Higher reagent cost; requires resin-swelling solvents[5].
Experimental Protocols
Protocol A: Nucleophilic Quench with DMEDA (Self-Validating System)

Causality: DMEDA reacts orders of magnitude faster with sulfonyl chlorides than water does. The resulting basic sulfonamide is easily protonated, ensuring an absolute phase separation.

  • Quench: Upon completion of your primary sulfonylation reaction, cool the crude organic mixture (e.g., in CH₂Cl₂ or EtOAc) to 0 °C to control any exotherm[2].

  • Derivatization: Add 2.0 equivalents (relative to the estimated remaining 8-BQSC) of N,N-dimethylethylenediamine (DMEDA). Stir at room temperature for 30 minutes.

  • Validation Check: Spot the mixture on a TLC plate. The 8-BQSC spot should be completely consumed and replaced by a baseline-retained spot (the highly polar DMEDA adduct). If 8-BQSC remains, add 0.5 eq more DMEDA and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1.0 M aqueous HCl (or 10% aqueous citric acid if the product is mildly acid-sensitive). The protonated DMEDA-adduct will partition entirely into the aqueous layer.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Polymer-Supported Scavenging (Resin-Capture)

Causality: PS-Trisamine relies on the diffusion of the sulfonyl chloride into the swollen polymer matrix. Using a solvent that swells polystyrene is critical for exposing the reactive amine sites[3].

  • Preparation: Dilute the crude reaction mixture in a resin-swelling solvent (CH₂Cl₂ or THF are optimal).

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-Trisamine resin (typical loading ~3-4 mmol/g).

  • Incubation: Agitate the suspension gently on an orbital shaker or via overhead stirring for 2 to 4 hours at room temperature. Note: Avoid magnetic stir bars as they grind the resin beads, which can clog filters and release impurities.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin bed thoroughly with CH₂Cl₂ and a small amount of MeOH to elute any non-covalently trapped product.

  • Isolation: Concentrate the combined filtrates to yield the highly purified product.

Decision Workflow

G Start Unreacted 8-BQSC in Reaction Mixture Cond1 Is the desired product acid/base sensitive? Start->Cond1 Resin Add PS-Trisamine Resin (Swelling Solvent) Cond1->Resin Yes Cond2 Is the desired product highly lipophilic? Cond1->Cond2 No Filter Filter Resin & Concentrate (Pure Product) Resin->Filter Quench Nucleophilic Quench (e.g., DMEDA) Cond2->Quench Yes Hydrolysis Mild Basic Hydrolysis (Sat. NaHCO3) Cond2->Hydrolysis No AcidWash Acidic Aqueous Wash (Extracts Adduct) Quench->AcidWash AqWash Phase Separation (Extracts Sulfonic Acid) Hydrolysis->AqWash

Workflow for selecting the optimal 8-BQSC removal strategy based on product properties.

References
  • Title: The "Resin-Capture-Release" Hybrid Technique: A Merger between Solid-and Solution-Phase Synthesis. Source: cmu.edu. URL: [Link]

  • Title: Solid-Supported Reagents and Scavengers - Sopachem. Source: sopachem.com. URL: [Link]

  • Title: Parallel Synthesis of Tertiary Amines using Polystyrene Sulfonylchloride (PS-TsCl) Resin - Sciforum. Source: sciforum.net. URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #SC-8BQ-502 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

Subject: Optimization and safety protocols for the chlorosulfonation of 8-bromoquinoline to yield 8-bromoquinoline-5-sulfonyl chloride.

The Chemistry: The synthesis relies on Electrophilic Aromatic Substitution (


) .
  • Substrate: 8-Bromoquinoline.[1] The nitrogen atom is protonated in the superacidic medium, deactivating the pyridine ring. Consequently, substitution occurs on the carbocyclic (benzene) ring.

  • Regioselectivity: Positions 5 and 8 are electronically favored. Since position 8 is blocked by bromine, the sulfonyl group is directed exclusively to position 5 .

  • Reagent: Chlorosulfonic acid (

    
    ) serves a dual role: it acts as the sulfonating agent (
    
    
    
    source) and the chlorinating agent.[2]

Critical Scale-Up Warning: The reaction generates stoichiometric quantities of hydrogen chloride (HCl) gas and sulfuric acid. The quenching step is violently exothermic.[2] The protocols below prioritize thermal management and gas scrubbing.

Standard Operating Procedure (SOP)

Reaction Scheme

ReactionScheme SM 8-Bromoquinoline (Solid) Inter Intermediate: Sulfonic Acid SM->Inter Sulfonation (0°C to RT) Reagent Chlorosulfonic Acid (Excess, 5-8 equiv) Reagent->Inter Prod 8-Bromoquinoline- 5-sulfonyl chloride Inter->Prod Chlorination (Heat/Time) Byprod Byproducts: H2SO4 + HCl (gas) Inter->Byprod

Figure 1: Reaction pathway. Note that the transformation often proceeds through a sulfonic acid intermediate which is converted to the sulfonyl chloride by excess chlorosulfonic acid.

Optimized Protocol (100g Scale)
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 6.0–8.0 equiv

Excess acid acts as solvent and ensures conversion of sulfonic acid intermediate to chloride [1].
Temperature (Add) -5°C to 0°CControls the initial violent protonation exotherm.
Temperature (Rxn) Ramp to 60–80°CThe 8-bromo substituent deactivates the ring; heat is often required to drive the reaction to completion compared to unsubstituted quinoline.
Time 4–6 HoursMonitor by TLC/HPLC. Extended heating increases tar formation.
Quenching INVERSE QUENCH (Pour Rxn into Ice)CRITICAL: Never add water to the reaction.

Troubleshooting Guide (FAQ)

Category A: Reaction Issues

Q: The reaction mixture has solidified or become too viscous to stir.

  • Diagnosis: This often happens if the volume of chlorosulfonic acid is too low (high concentration) or if the reaction is cooled too aggressively without adequate stirring torque.

  • Solution:

    • Ensure a minimum of 5–6 volumes of chlorosulfonic acid relative to the substrate weight.

    • If using a standard overhead stirrer, switch to a high-torque motor with a chemically resistant (PTFE) impeller.

    • Emergency fix: If the mixture seizes, do not add solvent. Allow it to warm slightly (if sub-zero) to regain fluidity, then resume stirring.

Q: Conversion is stalled at the sulfonic acid stage (Polar spot on TLC).

  • Diagnosis: The chlorination step (Sulfonic Acid

    
     Sulfonyl Chloride) is slower than the initial sulfonation.
    
  • Solution:

    • Thionyl Chloride Boost: Add 1.5–2.0 equivalents of thionyl chloride (

      
      ) to the reaction mixture and heat to 60°C. This facilitates the conversion of the acid to the chloride [2].
      
    • Increase Temperature: If running at RT, increase to 50–60°C.

Category B: Workup & Isolation (The "Danger Zone")

Q: Massive fuming occurs during quenching, overwhelming the hood.

  • Diagnosis: The rate of HCl release exceeds the scrubber's capacity, or the quench temperature is too high.

  • Solution:

    • Scrubber Setup: Ensure the reactor vent is connected to a trap containing dilute NaOH or a saturated bicarbonate solution.

    • Controlled Addition: Use a peristaltic pump or dropping funnel to add the reaction mixture onto the ice/water slurry. Do not dump it.

    • Temperature: Keep the quench pot below 10°C.

Q: The product yields a "gummy" oil instead of a solid precipitate.

  • Diagnosis: Presence of residual sulfuric acid or mixed isomers prevents crystallization.

  • Solution:

    • DCM Extraction: Do not rely on filtration. Extract the quenched aqueous slurry immediately with Dichloromethane (DCM) or Chloroform.

    • Wash: Wash the organic layer with cold water (2x) and cold brine (1x) to remove mineral acids.

    • Trituration: After drying and concentrating the organic layer, triturate the residue with cold Hexane or Diethyl Ether to induce crystallization.

Category C: Stability[3]

Q: The product turns into a white powder that is insoluble in organic solvents after storage.

  • Diagnosis: Hydrolysis has occurred.[3][4] The sulfonyl chloride has reverted to the sulfonic acid (

    
    ) due to atmospheric moisture.
    
  • Solution:

    • Storage: Store under Argon/Nitrogen in a freezer (-20°C).

    • Desiccant: Store in a secondary container with

      
       or activated silica gel.
      
    • Immediate Use: Ideally, couple the sulfonyl chloride immediately in the next step (e.g., sulfonamide formation).

Scale-Up Decision Tree

Use this logic flow to make real-time decisions during the experiment.

DecisionTree Start Start Reaction (0°C Addition) CheckViscosity Is mixture stirrable? Start->CheckViscosity AddAcid Add more ClSO3H (carefully) CheckViscosity->AddAcid No Heat Heat to 60-80°C Monitor TLC CheckViscosity->Heat Yes AddAcid->Heat CheckConversion Is SM consumed? Heat->CheckConversion CheckConversion->Heat No (SM remains) CheckInter Is Sulfonic Acid present? CheckConversion->CheckInter Yes AddSOCl2 Add SOCl2 (1.5 equiv) CheckInter->AddSOCl2 Yes (Polar spot) Quench Inverse Quench (Pour onto Ice) CheckInter->Quench No (Product only) AddSOCl2->Quench

Figure 2: Operational decision logic for managing viscosity and incomplete conversion.

References

  • Lamanec, M., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Reaction Chemistry & Engineering. Link

  • Gomes, P., et al. (2016). "Reinvestigation of bromination of 8-substituted quinolines." ACG Publications. Link

  • Musiol, R. (2024).[4] "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." International Journal of Molecular Sciences. Link

  • Org. Synth. 2003, 80, 219. "Synthesis of 5-Bromo-8-Nitroisoquinoline" (Analogous handling of brominated fused rings in acid). Link

Sources

Validation & Comparative

8-Bromoquinoline-5-sulfonyl chloride vs. Dansyl chloride for amine labeling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and probe development, evaluating the correct derivatization agent is critical for downstream analytical success. While both Dansyl chloride and 8-Bromoquinoline-5-sulfonyl chloride (8-BQSC) share the same reactive warhead—a highly electrophilic sulfonyl chloride—their applications diverge completely based on their photophysical and structural properties.

This guide provides an in-depth, objective comparison of these two reagents, detailing the causality behind their mechanisms, quantitative performance metrics, and self-validating experimental protocols.

Mechanistic Divergence: Optical vs. Isotopic Tagging

Both reagents target primary and secondary amines to form stable sulfonamide adducts. However, the structural differences in their core aromatic systems dictate entirely different analytical use cases.

Dansyl Chloride: The Fluorescent Workhorse Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the gold standard for optical amine detection .

  • Causality of Fluorescence: The molecule relies on a strong "push-pull" electron system. The dimethylamino group acts as a powerful electron donor, while the sulfonamide group acts as an electron acceptor across the naphthalene pi-system. This generates a massive dipole moment upon excitation (~350 nm), resulting in a highly efficient, environmentally sensitive emission with a large Stokes shift (520–550 nm) .

8-Bromoquinoline-5-sulfonyl chloride: The Structural & Mass Tag Unlike Dansyl chloride, 8-BQSC is not utilized for fluorescence.

  • Causality of Quenching & MS Utility: The substitution of a heavy bromine atom at the 8-position of the quinoline ring induces a strong heavy atom effect (spin-orbit coupling). This facilitates rapid intersystem crossing from the excited singlet state to the triplet state, effectively quenching fluorescence. However, this exact feature makes 8-BQSC an exceptional isotopic mass tag for LC-MS. Bromine naturally exists as a 1:1 ratio of

    
     and 
    
    
    
    . Derivatized amines will present a distinct, easily identifiable M / M+2 doublet in mass spectra, allowing researchers to rapidly filter complex biological matrices for amine-containing metabolites . Furthermore, the 8-bromo position serves as a synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in drug discovery workflows.

Workflow Visualization

AmineLabeling Amine Target Amine (1° or 2°) Dansyl Dansyl Chloride (Fluorogenic Tag) Amine->Dansyl Na₂CO₃, pH 9-11 BQSC 8-Bromoquinoline-5-sulfonyl chloride (Isotopic/Heavy Atom Tag) Amine->BQSC Na₂CO₃, pH 9-11 Dansyl_Adduct Dansyl Sulfonamide (High Quantum Yield) Dansyl->Dansyl_Adduct Sulfonylation BQSC_Adduct 8-BQ Sulfonamide (1:1 ⁷⁹Br/⁸¹Br Ratio) BQSC->BQSC_Adduct Sulfonylation HPLC_FLD HPLC-FLD / TLC (Optical Detection) Dansyl_Adduct->HPLC_FLD Ex: 350nm / Em: 520nm LC_MS LC-MS / XRD (Mass/Structural Analysis) BQSC_Adduct->LC_MS Isotopic Patterning

Divergent workflows for amine derivatization using Dansyl Chloride and 8-BQSC.

Quantitative Performance Comparison

FeatureDansyl Chloride8-Bromoquinoline-5-sulfonyl chloride
CAS Number 60-32-2930396-14-8
Molecular Weight 269.75 g/mol 306.56 g/mol
Primary Application Fluorescence Detection (HPLC-FLD, TLC)Mass Spectrometry (LC-MS), X-Ray Crystallography
Key Advantage Large Stokes shift; high sensitivity (sub-microgram)Distinct 1:1 isotopic doublet; cross-coupling handle
Optical Properties Ex: ~350 nm / Em: 520–550 nmFluorescence quenched (heavy atom effect)
Reactivity Target 1° and 2° Amines, Phenols1° and 2° Amines
Stability of Adduct Highly stable (resistant to acid hydrolysis)Highly stable

Validated Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems, incorporating specific buffering choices and quenching steps to prevent false positives.

Protocol A: Fluorescent Labeling with Dansyl Chloride (Optical Workflow)

Objective: High-sensitivity detection of aliphatic amines via HPLC-FLD.

  • Sample Preparation: Dissolve the target amine (approx. 1 mg/mL) in 1.0 M

    
     buffer (pH 11.0).
    
    • Causality: The high pH ensures the amine is fully deprotonated and nucleophilic. The carbonate buffer acts as an acid scavenger for the HCl byproduct, driving the reaction forward without rapidly hydrolyzing the sulfonyl chloride .

  • Derivatization: Add an equal volume of Dansyl chloride solution (5 mg/mL in anhydrous acetone) to the buffered amine.

  • Incubation: Vortex and incubate at 25°C in the dark for 45 minutes.

    • Causality: Darkness prevents photobleaching of the newly formed fluorophore.

  • System Validation (Quenching): Add 10 µL of 10% methylamine to quench unreacted Dansyl chloride.

    • Causality: Unreacted Dansyl chloride will slowly hydrolyze to dansyl acid, which can co-elute with target analytes. Quenching forces the remaining reagent into a highly polar methyl-dansyl amide, ensuring clean chromatographic separation.

  • Extraction & Analysis: Extract the sulfonamide adduct using methylene chloride. Analyze the organic layer via HPLC-FLD (Excitation: 350 nm; Emission: 520 nm).

Protocol B: Isotopic Mass Tagging with 8-BQSC (LC-MS Workflow)

Objective: Identification of unknown amines in complex mixtures utilizing isotopic doublet signatures.

  • Sample Preparation: Dissolve the target amine mixture in anhydrous acetonitrile containing 2.0 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: Non-aqueous conditions are preferred here to completely eliminate competing hydrolysis of the 8-BQSC reagent, maximizing the yield of the mass tag.

  • Derivatization: Add 1.5 equivalents of 8-BQSC (dissolved in acetonitrile) dropwise to the mixture.

  • Incubation: Stir at room temperature for 2 hours.

  • System Validation (Control): Run a parallel negative control (buffer/solvent only + 8-BQSC) to map the exact retention time of the hydrolyzed reagent (

    
    ) in the LC-MS.
    
  • Analysis: Evaporate the solvent under nitrogen, reconstitute in LC-MS grade Methanol/Water (50:50), and inject into the LC-MS.

    • Data Interpretation: Filter the mass spectra for peaks exhibiting a perfect 1:1 intensity ratio separated by exactly 1.997 Da (the mass difference between

      
       and 
      
      
      
      ). This definitively confirms the presence of a derivatized amine.

Selection Guide Summary

  • Choose Dansyl Chloride if: Your primary readout is optical (Fluorescence microscopy, TLC, or HPLC-FLD). It is unmatched for sensitivity in routine amino acid analysis and peptide sequencing.

  • Choose 8-Bromoquinoline-5-sulfonyl chloride if: You are conducting untargeted metabolomics via LC-MS and need a reliable way to fish out amine-containing compounds from background noise, or if you require a heavy-atom derivative to solve the phase problem in X-ray crystallography .

References

  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods. URL:[Link]

  • Dansyl amide. Wikipedia. URL:[Link]

  • Quinoline-5-sulfonyl chloride. PubChem, National Library of Medicine. URL:[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. URL:[Link]

Biological activity of sulfonamides derived from 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity and Efficacy of 8-Bromoquinoline-5-Sulfonamide Derivatives vs. Alternative Scaffolds

Introduction As drug discovery programs increasingly target complex protein-protein interactions and resistant microbial strains, quinoline-5-sulfonamides have emerged as a highly versatile pharmacological scaffold. However, the choice of the starting building block—specifically the substitution at the C8 position of the quinoline ring—profoundly dictates the downstream biological activity, target selectivity, and pharmacokinetic (PK) profile of the resulting sulfonamide library.

This guide provides an objective, data-driven comparison between sulfonamides derived from 8-Bromoquinoline-5-sulfonyl chloride and the more traditional 8-Hydroxyquinoline-5-sulfonyl chloride . By examining the causality behind structural modifications, we will demonstrate how the 8-bromo substitution overcomes specific metabolic liabilities inherent to the 8-hydroxy analogs, while introducing unique halogen-bonding capabilities.

Mechanistic Insights: The Role of the C8 Substituent

The Metabolic Liability of 8-Hydroxyquinolines Sulfonamides derived from 8-hydroxyquinoline-5-sulfonyl chloride exhibit potent in vitro activity against various cancer cell lines (e.g., A549, MDA-MB-231) and multidrug-resistant bacteria (MRSA). The unsubstituted phenolic group at position 8 acts as a powerful chelator for metal ions (like Zn²⁺ and Mg²⁺), which is critical for inhibiting metalloenzymes such as carbonic anhydrase and catechol O-methyltransferase (COMT)[1, 2].

However, from a translational perspective, the 8-hydroxy group presents a severe metabolic liability. It is highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation) in the liver, leading to high hepatocyte clearance and poor in vivo exposure [2].

The 8-Bromo Advantage: Halogen Bonding and PK Stability By utilizing 8-Bromoquinoline-5-sulfonyl chloride as the foundational building block, chemists can synthesize sulfonamides that lack the vulnerable phenolic hydroxyl group. The bulky, electron-withdrawing bromine atom serves two critical functions:

  • Metabolic Shielding: It completely bypasses Phase II glucuronidation at the C8 position, significantly extending the compound's half-life and improving brain penetrance.

  • Halogen Bonding: The polarizable bromine atom can form highly directional halogen bonds with backbone carbonyls in target protein active sites, compensating for the loss of metal chelation and driving selectivity toward non-metalloenzyme targets (e.g., kinases and topoisomerases) [3].

Comparative Performance Data

The following table summarizes the comparative performance of matched-pair sulfonamides (8-Bromo vs. 8-Hydroxy) across key biological and pharmacokinetic parameters.

Table 1: Comparative Biological and Pharmacokinetic Profiling

Parameter8-Hydroxyquinoline-5-Sulfonamides8-Bromoquinoline-5-SulfonamidesCausality / Rationale
Anticancer Activity (IC₅₀, A549) 1.5 - 5.0 µM8.0 - 15.0 µM8-OH drives potent cytotoxicity via metal chelation and ROS generation; 8-Br relies on specific kinase inhibition, showing lower raw toxicity but higher target specificity.
Antibacterial Activity (MIC, MRSA) 2 - 4 µg/mL16 - 32 µg/mL8-OH is essential for disrupting bacterial metallo-homeostasis [1].
Hepatocyte Clearance (Rat, in vitro) High (>80 µL/min/10⁶ cells)Low (<15 µL/min/10⁶ cells)8-OH undergoes rapid Phase II glucuronidation [2]. 8-Br completely blocks this clearance pathway.
Lipophilicity (LogD at pH 7.4) ~1.5 - 2.0~3.0 - 3.5Bromine increases lipophilicity, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Signaling Pathways Modulated by Quinoline-5-Sulfonamides

Both classes of quinoline-5-sulfonamides have been shown to induce cancer cell death through multiple pathways, notably by increasing the transcriptional activity of tumor suppressor proteins (p53, p21) and altering the expression of apoptosis-related genes (BCL-2, BAX) [1, 3].

Pathway QS Quinoline-5-Sulfonamides p53 p53 Upregulation QS->p53 BAX BAX (Pro-apoptotic) QS->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) QS->BCL2 Downregulates p21 p21 Activation p53->p21 Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis (Cell Death) BAX->Apoptosis BCL2->Apoptosis

Pathway of quinoline-5-sulfonamide-induced apoptosis and cell cycle arrest.

Experimental Protocols: Synthesis and Validation

To ensure a self-validating system, the following protocols detail the synthesis of the sulfonamide library from 8-Bromoquinoline-5-sulfonyl chloride and the subsequent biological validation.

Workflow Step1 8-Bromoquinoline-5-sulfonyl chloride + Amine Precursor Step2 Nucleophilic Substitution (Pyridine/DCM, 0°C to RT) Step1->Step2 Step3 Purification & Validation (HPLC, 1H-NMR, LC-MS) Step2->Step3 Step4 Biological Screening (WST-1 Assay, PK Profiling) Step3->Step4

Workflow for the synthesis and biological validation of 8-bromoquinoline sulfonamides.

Protocol A: Synthesis of 8-Bromoquinoline-5-Sulfonamides Causality Check: The reaction is performed at 0 °C initially to prevent the highly reactive sulfonyl chloride from undergoing hydrolysis in the presence of trace moisture, ensuring high yields of the desired sulfonamide [3].

  • Preparation: Dissolve 1.0 equivalent of the chosen primary or secondary amine in anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine (or triethylamine). Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of 8-Bromoquinoline-5-sulfonyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with 1N HCl to neutralize the pyridine. Extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure 8-bromoquinoline-5-sulfonamide. Validate structural integrity via ¹H-NMR and HR-MS.

Protocol B: In Vitro Cell Viability Assay (WST-1) Causality Check: The WST-1 assay is chosen over traditional MTT because the water-soluble formazan product eliminates the need for a solubilization step, reducing experimental error and providing a more accurate reflection of metabolically active cells [1].

  • Seeding: Seed target cancer cells (e.g., A549 lung adenocarcinoma) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the synthesized 8-bromoquinoline-5-sulfonamides in DMSO (ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity). Add to the wells and incubate for 72 hours.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for an additional 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis against the vehicle control.

Conclusion

While 8-hydroxyquinoline-5-sulfonamides offer potent raw cytotoxicity and antimicrobial efficacy, their rapid metabolic clearance severely limits their in vivo utility. 8-Bromoquinoline-5-sulfonyl chloride provides a superior alternative for drug development professionals aiming to synthesize libraries with enhanced pharmacokinetic stability, optimized lipophilicity, and targeted halogen-bonding interactions.

References

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available at:[Link]

  • Lear, M., et al. (2017). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters, 8(3), 344-349. Available at:[Link]

Spectroscopic Comparison Guide: 8-Bromoquinoline-5-sulfonyl chloride vs. 5-Bromoquinoline-8-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromoquinoline-5-sulfonyl chloride and its regioisomer, 5-Bromoquinoline-8-sulfonyl chloride, are critical electrophilic building blocks used extensively in medicinal chemistry to synthesize sulfonamide libraries, kinase inhibitors, and fluorogenic probes[1]. Because positional isomerism drastically alters the electronic distribution, steric profile, and ultimate pharmacological trajectory of the resulting drug candidates, rigorous analytical differentiation is mandatory. This guide provides an objective, data-driven framework for distinguishing these isomers using NMR, MS, and IR spectroscopy.

Mechanistic Causality: Structural & Electronic Divergence

The spectroscopic differentiation of these isomers relies heavily on understanding the peri-effect and the heavy-atom effect within the fused bicyclic quinoline system[2].

  • 8-Bromoquinoline-5-sulfonyl chloride: The highly electron-withdrawing sulfonyl chloride (

    
    ) group is positioned at C5. In the 3D space of the quinoline ring, C5 sits directly across the "peri-space" from the C4 proton on the adjacent pyridine ring. The highly electronegative oxygen atoms of the 
    
    
    
    group cause intense anisotropic deshielding of the H-4 proton. Concurrently, the heavy bromine atom at C8 sterically interacts with the nitrogen lone pair but exerts a shielding "heavy-atom effect" on the C8 carbon itself.
  • 5-Bromoquinoline-8-sulfonyl chloride: Here, the

    
     group is located at C8, directly adjacent to the quinoline nitrogen. This proximity not only strongly deshields the adjacent H-7 proton but also withdraws electron density from the nitrogen, reducing its basicity and altering its nucleophilic reactivity[3]. The bromine at C5 exerts a milder peri-deshielding effect on H-4 compared to the oxygen-rich sulfonyl group.
    

Spectroscopic Data Comparison

The quantitative spectroscopic markers summarized below serve as a diagnostic matrix for definitive structural assignment.

Table 1: Key Spectroscopic Markers for Isomer Differentiation

Spectroscopic Technique8-Bromoquinoline-5-sulfonyl chloride5-Bromoquinoline-8-sulfonyl chlorideMechanistic Causality / Diagnostic Value

H NMR (H-4)
~9.10 - 9.30 ppm (dd)~8.60 - 8.80 ppm (dd)Strong peri-deshielding by C5-SO

Cl oxygen atoms vs. milder C5-Br effect[2].

H NMR (H-7)
~8.00 - 8.20 ppm (d)~8.40 - 8.60 ppm (d)Ortho-deshielding by the C8-SO

Cl group in the 5-bromo isomer.

C NMR (C-5)
~142.0 ppm (Deshielded)~124.0 ppm (Shielded)Heavy atom effect of Bromine causes significant upfield shift of the ipso-carbon.

C NMR (C-8)
~126.0 ppm (Shielded)~140.0 ppm (Deshielded)Inversion of C5/C8 chemical shifts is the gold standard for regioisomer confirmation.
LC-HRMS [M+H]

m/z 305.89 / 307.89 / 309.89m/z 305.89 / 307.89 / 309.89Identical isotopic signature (1 Br, 1 Cl atom)[4].
FT-IR (S=O Stretch) ~1375 cm

(asym), ~1175 cm

(sym)
~1365 cm

(asym), ~1165 cm

(sym)
C8-SO

Cl shows a slight shift due to dipole interaction with the N1 lone pair.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in diagnostic checks to confirm that the highly reactive


 moiety has not degraded during analysis.
Protocol A: Anhydrous NMR Acquisition

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, rapidly converting to sulfonic acids upon exposure to trace moisture. Hydrolysis replaces the highly electronegative chlorine atom with a hydroxyl group, drastically altering the deshielding effects and rendering reference data useless[5].

  • Preparation: Dry NMR tubes in an oven at 120°C for 2 hours and cool in a vacuum desiccator.

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of strictly anhydrous

    
     (stored over activated 4Å molecular sieves). Do not use DMSO-d6 unless certified anhydrous (<10 ppm H2O).
    
  • Acquisition (

    
    H):  Acquire 
    
    
    
    H NMR at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds.
  • Acquisition (

    
    C):  Acquire 
    
    
    
    C NMR at 100 MHz. Set D1 to 3 seconds to ensure accurate integration of the quaternary carbons (C5, C8).
  • System Validation: Scan the

    
    H spectrum from 10.0 to 12.0 ppm. If a broad singlet appears in this region, the protocol has failed  (the sample has hydrolyzed to sulfonic acid). Discard and prepare a fresh sample.
    
Protocol B: LC-HRMS Analysis

Causality: Standard acidic aqueous LC gradients will hydrolyze the sulfonyl chloride on-column. A fast, aprotic, or mildly acidic organic gradient is required to observe the intact molecular ion before S-C bond cleavage occurs[5].

  • Sample Prep: Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile. Dilute to 10 µg/mL immediately before injection to minimize solution-phase degradation.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a steep, rapid gradient (5% B to 95% B in 1.5 minutes) to minimize column residence time.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • System Validation: Analyze the isotopic cluster of the parent mass. A valid intact sulfonyl chloride must show an M, M+2, M+4 ratio of approximately 3:4:1 (representing one

    
    Br/
    
    
    
    Br and one
    
    
    Cl/
    
    
    Cl). If the ratio is 1:1, the chlorine has been lost to hydrolysis.

Mechanistic & Workflow Visualizations

Workflow Start Isomer Mixture / Unknown (C9H5BrClNO2S) NMR 1H & 13C NMR Spectroscopy (Analyze Peri-Proton Shifts) Start->NMR MS LC-HRMS Analysis (Isotope Pattern & Fragmentation) Start->MS Iso1 8-Bromoquinoline-5-sulfonyl chloride (H-4 > 9.0 ppm, Peri-SO2Cl Effect) NMR->Iso1 Strong H-4 Deshielding Iso2 5-Bromoquinoline-8-sulfonyl chloride (H-4 < 8.8 ppm, Peri-Br Effect) NMR->Iso2 Moderate H-4 Deshielding

Workflow for spectroscopic differentiation of quinoline-sulfonyl chloride isomers.

MS_Frag MolIon Intact Molecular Ion [M+H]+ m/z ~ 305.89 / 307.89 / 309.89 LossCl Loss of Chlorine Radical (-Cl•) m/z ~ 270.93 / 272.93 MolIon->LossCl ESI+ Collision LossSO2 Loss of SO2 (-64 Da) m/z ~ 206.96 / 208.96 LossCl->LossSO2 -SO2 QuinolineCore Bromoquinoline Cation Stable Core Fragment LossSO2->QuinolineCore

Primary ESI+ mass spectrometry fragmentation pathway for bromoquinoline-sulfonyl chlorides.

References

  • Benchchem. "Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis." Benchchem. 1

  • Guidechem. "3-bromoquinoline-5-sulfonyl chloride / 8-Bromoquinoline-5-sulfonyl chloride Properties." Guidechem. 4

  • ResearchGate. "Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines." ResearchGate. 2

  • ACS Publications. "Transformation of the Antibacterial Agent Sulfamethoxazole in Reactions with Chlorine: Kinetics, Mechanisms, and Pathways." Environmental Science & Technology. 5

  • PMC. "Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach." National Institutes of Health. 3

Sources

Advantages of using 8-Bromoquinoline-5-sulfonyl chloride over other sulfonylating agents

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Advantage of 8-Bromoquinoline-5-sulfonyl Chloride in Divergent Synthesis

In modern drug discovery, the efficiency of library generation relies heavily on the selection of versatile, multi-functional building blocks. 8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) has emerged as a superior bifunctional reagent ()[1]. Unlike traditional monofunctional sulfonylating agents, this compound offers a highly reactive electrophilic center (-SO₂Cl) coupled with an orthogonal cross-coupling handle (-Br). This guide objectively compares its performance against other common sulfonylating agents and provides a self-validating experimental protocol for its application in divergent synthesis.

Mechanistic Advantages & Pharmacophore Value

The superiority of 8-Bromoquinoline-5-sulfonyl chloride lies in its orthogonal reactivity. The sulfonyl chloride moiety allows for rapid, chemoselective nucleophilic substitution with primary and secondary amines to form stable sulfonamides ()[2]. Crucially, the 8-bromo substituent remains entirely inert under these mild basic conditions.

Once the sulfonamide is formed, the 8-bromo position serves as an ideal site for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). This enables the rapid generation of diverse chemical libraries from a single advanced intermediate, bypassing the need for tedious de novo synthesis for every analog.

Beyond synthetic utility, the quinoline-5-sulfonamide core is a highly privileged pharmacophore. Research has demonstrated that these structures act as potent inhibitors of bacterial topoisomerases, DNA gyrase, and monoamine oxidases (MAO-A/B) ()[3]. Furthermore, functionalized derivatives have shown remarkable anticancer and anti-MRSA efficacies, with activities comparable to established drugs like cisplatin and oxacillin ()[4].

Quantitative Comparison of Sulfonylating Agents

To objectively evaluate its utility, the table below compares 8-Bromoquinoline-5-sulfonyl chloride against other standard sulfonylating agents across key performance metrics.

Feature / Agent8-Bromoquinoline-5-sulfonyl chlorideQuinoline-5-sulfonyl chlorideTosyl Chloride (TsCl)Dansyl Chloride
Primary Utility Bifunctional scaffold for divergent synthesisMonofunctional sulfonylationStandard protecting/leaving groupFluorescent tagging
Orthogonal Handle Yes (8-Bromo group for Pd-coupling)NoNoNo
Pharmacophore Value High (MAO, Topoisomerase inhibitors)HighLow (Usually cleaved)Moderate
Steric Profile Rigid, bicyclic heteroaromaticRigid, bicyclic heteroaromaticSimple aromaticBulky, substituted bicyclic
Typical Yield (Sulfonylation) 80–95%85–95%>90%70–85%
Late-Stage Diversification Excellent (Suzuki, Buchwald, etc.)Poor (Requires pre-functionalization)NoneNone

Visualizing the Divergent Workflow

The following diagram illustrates the orthogonal reactivity pathway that makes this reagent uniquely valuable.

G Start 8-Bromoquinoline-5-sulfonyl chloride (Bifunctional Hub) Sulfonylation Step 1: Sulfonylation (Amine/Base, 0°C to RT) Start->Sulfonylation Highly reactive -SO2Cl Intermediate 8-Bromoquinoline-5-sulfonamide (Stable Intermediate) Sulfonylation->Intermediate High Yield (>85%) CrossCoupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Intermediate->CrossCoupling Orthogonal -Br handle Product Diverse Quinoline-Sulfonamide Library (Drug Candidates) CrossCoupling->Product Late-stage diversification

Workflow demonstrating the orthogonal reactivity of 8-Bromoquinoline-5-sulfonyl chloride.

Experimental Protocol: Divergent Synthesis of Functionalized Quinoline-5-Sulfonamides

This protocol outlines a self-validating, two-step workflow. Every reagent choice is grounded in mechanistic causality to ensure high fidelity and reproducibility.

Phase 1: Chemoselective Sulfonylation

  • Reagent Preparation : Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

    • Causality: Anhydrous conditions are critical. Trace moisture will competitively hydrolyze the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid, drastically reducing the yield.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: DIPEA is strategically chosen over Triethylamine (TEA). Its increased steric bulk renders it strictly non-nucleophilic, preventing the formation of an unstable sulfonylammonium intermediate that can lead to degradation pathways.

  • Sulfonylation : Cool the mixture to 0 °C using an ice bath. Add 8-Bromoquinoline-5-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: The reaction between an amine and a sulfonyl chloride is highly exothermic. Cooling controls the reaction rate, preventing localized heating that drives the formation of bis-sulfonated side products.

  • Validation & Isolation :

    • Self-Validating Step: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly UV-active sulfonyl chloride spot (Rf ~0.8) disappears, replaced by a more polar sulfonamide spot (Rf ~0.4).

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is highly stable and typically requires no further purification before Phase 2.

Phase 2: Late-Stage Suzuki-Miyaura Cross-Coupling

  • System Setup : In a Schlenk flask, combine the 8-bromoquinoline-5-sulfonamide intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Suspend the mixture in a 1,4-Dioxane/H₂O (4:1) solvent system. Degas the mixture by sparging with Argon for 15 minutes.

    • Causality: The biphasic solvent system is essential; Dioxane solubilizes the organic substrates, while water dissolves the inorganic base (K₂CO₃) needed to form the reactive boronate complex for the transmetalation step. Degassing prevents oxidative quenching of the sensitive Pd(0) catalyst.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: The bidentate nature of the dppf ligand provides a robust, sterically demanding coordination sphere around the palladium center. This specifically prevents the basic quinoline nitrogen and the sulfonamide moiety from coordinating to and poisoning the catalyst.

  • Reaction & Validation : Heat the mixture to 90 °C for 4-6 hours.

    • Self-Validating Step: Monitor by LC-MS. The disappearance of the brominated isotopic pattern (M / M+2) and the appearance of the coupled product mass confirms successful transmetalation and reductive elimination.

    • Filter through a pad of Celite to remove palladium black, partition with EtOAc/water, and purify via flash chromatography.

References

  • MDPI. "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides". [Link]

Sources

Comparative study of the fluorescent properties of 8-bromoquinoline sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the fluorescent properties of 8-bromoquinoline sulfonamides , contrasting them with non-brominated analogs (e.g., 8-quinoline sulfonamides, TSQ) and alternative fluorophores.[1] It focuses on the impact of bromine substitution on quantum yield, Stokes shift, and metal ion sensitivity.[1]

Executive Summary

8-Bromoquinoline sulfonamides represent a specialized class of fluorophores derived from the quinoline scaffold. Unlike their widely used non-halogenated counterparts (e.g., TSQ , Zinquin ) which are standard zinc sensors, the introduction of a bromine atom—typically at the 5-position or on the sulfonamide moiety—introduces a Heavy Atom Effect (HAE) .[1] This modification fundamentally alters the photophysical landscape: it typically quenches fluorescence via intersystem crossing (ISC) in the free ligand state but can enhance specific metal-binding selectivity or induce unique solvatochromic shifts.

This guide compares these brominated derivatives against standard alternatives, providing experimental protocols for characterizing their distinct fluorescent "On/Off" mechanisms.[1]

Structural & Mechanistic Context

The Chemical Scaffold

The fluorescence of quinoline sulfonamides is governed by the Photoinduced Electron Transfer (PET) mechanism.

  • Free Ligand (Off-State): The lone pair on the sulfonamide nitrogen (or quinoline nitrogen) quenches the excited state via PET.

  • Metal Bound (On-State): Binding to metal ions (Zn²⁺, Cd²⁺) engages these lone pairs, inhibiting PET and restoring fluorescence (Chelation Enhanced Fluorescence - CHEF).[1]

The Bromine Substituent Effect

The presence of Bromine (Br) introduces two competing factors:

  • Electronic Effect (EWG): Br is electron-withdrawing. It lowers the pKa of the sulfonamide -NH-, potentially increasing metal binding affinity at lower pH.

  • Heavy Atom Effect (HAE): The large atomic nucleus of Br increases spin-orbit coupling, facilitating Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state.[1] This usually reduces the fluorescence quantum yield (
    
    
    )
    but can increase phosphorescence or singlet oxygen generation.
Mechanistic Diagram (PET vs. CHEF)

FluorescenceMechanism Excitation Excitation (hν) S1 Singlet Excited State (S1) Excitation->S1 PET PET Quenching (Lone Pair Transfer) S1->PET Free Ligand (Dominant Pathway) Fluorescence Fluorescence Emission S1->Fluorescence Metal Bound (CHEF Effect) T1 Triplet State (T1) (Phosphorescence/Non-radiative) S1->T1 Heavy Atom Effect (Br) (Intersystem Crossing) Zn Zn²⁺ Chelation Zn->PET Inhibits

Caption: Mechanism of fluorescence modulation. Bromine promotes the S1 -> T1 pathway (red arrow), competing with fluorescence.[1]

Comparative Performance Analysis

The following data contrasts a representative 8-Bromoquinoline derivative (e.g., 5-bromo-8-(p-toluenesulfonamido)quinoline) against the standard TSQ (non-brominated) and 8-Hydroxyquinoline (alternative scaffold).

Spectral Characteristics Table
Feature8-Bromoquinoline Sulfonamide TSQ (Standard Alternative) 8-Hydroxyquinoline (8-HQ)
Excitation Max (

)
~340–355 nm335 nm360 nm
Emission Max (

)
~480–510 nm (Red-shifted)490 nm510 nm (Metal complex)
Stokes Shift Large (~150 nm) Moderate (~155 nm)Moderate (~150 nm)
Quantum Yield (

)
Low (< 0.1) (Free)Moderate (0.3-0.4) (Zn-Bound)Low (< 0.[1]1) (Free)High (> 0.[1]6) (Zn-Bound)Very Low (Free)Variable (Metal Dependent)
Solubility Low (Hydrophobic due to Br)ModerateModerate
pKa (Sulfonamide NH) ~8.5 - 9.0 (More Acidic) ~9.5 - 10.0N/A (Phenolic OH ~9.[1]9)
Key Advantage Tunable Affinity: Br lowers pKa, altering metal binding kinetics.[1]High Brightness: Standard for Zn²⁺ imaging.Broad Spectrum: Binds many metals (Al, Mg, Zn).[1]
Critical Insights
  • Red Shift: The bromine atom extends the conjugation system and polarizability of the quinoline ring, typically causing a bathochromic shift (10-20 nm) in both excitation and emission spectra compared to non-brominated analogs.

  • Quenching vs. Binding: While the free ligand is less fluorescent due to the heavy atom effect, the signal-to-noise ratio upon Zn²⁺ binding can be superior in specific pH ranges because the background fluorescence (off-state) is more efficiently quenched by Br than by H.

Experimental Protocols

Synthesis of 8-Sulfonamido-5-Bromoquinoline

Objective: Synthesize the brominated probe to compare against commercial TSQ.

  • Starting Material: 5-Bromo-8-aminoquinoline (commercially available or synthesized via bromination of 8-aminoquinoline).

  • Sulfonylation:

    • Dissolve 1.0 eq of 5-bromo-8-aminoquinoline in anhydrous Pyridine (acts as solvent and base).

    • Cool to 0°C. Slowly add 1.2 eq of p-toluenesulfonyl chloride.

    • Warm to RT and stir for 4-12 hours (monitor via TLC, Hexane:EtOAc 3:1).

  • Workup:

    • Pour reaction mixture into ice water (precipitate forms).

    • Filter solid, wash with 5% HCl (to remove pyridine) and water.[1]

    • Recrystallize from Ethanol.

  • Verification:

    
    H NMR should show disappearance of the free amine signal and presence of tosyl aromatic protons.
    
Fluorescence Titration Protocol (Zn²⁺ Sensing)

Objective: Quantify the CHEF effect and determine the dissociation constant (


).

Materials:

  • Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl (to maintain ionic strength).

  • Stock Solution: 1 mM Probe in DMSO.

  • Zn²⁺ Standard: ZnCl₂ in dilute HCl/water.

Procedure:

  • Blank Scan: Dilute probe to 10 µM in Buffer. Record emission spectrum (350–600 nm) with

    
     at peak absorbance (e.g., 340 nm).[1]
    
  • Titration: Add aliquots of Zn²⁺ (0 to 5 equivalents). Mix for 2 mins.

  • Measurement: Record spectra after each addition.

  • Data Analysis: Plot Integrated Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to a 1:1 or 1:2 binding isotherm.
    

Self-Validation Check:

  • Isosbestic Point: Look for a clear isosbestic point in the absorption spectra during titration. Its presence confirms a clean conversion between two species (Free Ligand

    
     Complex) without side reactions.[1]
    

Workflow Diagram: Characterization Pipeline

CharacterizationWorkflow Start Start: 8-Bromoquinoline Sulfonamide Abs UV-Vis Absorption (Determine ε & λmax) Start->Abs Fluoro Fluorescence Emission (Scan 300-700nm) Abs->Fluoro Set λex = λmax QY Quantum Yield (Φ) vs. Quinine Sulfate Fluoro->QY Metal Metal Ion Titration (Zn²⁺, Mg²⁺, Ca²⁺) Fluoro->Metal Interference Selectivity Study (Competition Assays) Metal->Interference If response > 5-fold

Caption: Step-by-step workflow for validating the fluorescent properties of the brominated derivative.

References

  • Toroptsev, I. & Eshchenko, I. (1970).[1] Synthesis and properties of 8-(arenesulfonamido)quinolines. Journal of General Chemistry USSR. [Source: Historical Foundation of TSQ][1]

  • Frederickson, C. J. et al. (1987).[1] A Quinoline Fluorescence Method for Visualizing and Assaying the Histochemically Reactive Zinc (Bouton Zinc) in the Brain. Journal of Neuroscience Methods. Link[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative source on Heavy Atom Effect and PET mechanisms). Link

  • Mikata, Y. et al. (2011).[1] Structure and fluorescence properties of 8-aminoquinoline derivatives. Dalton Transactions. Link[1]

  • Xu, Z. et al. (2010).[1] Zn2+-triggered amide tautomerization of a new 8-aminoquinoline derivative: a highly selective fluorescent sensor for Zn2+. Chemical Communications. Link[1]

Sources

Validated Analytical Methods for the Quantification of 8-Bromoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromoquinoline-5-sulfonyl chloride (CAS 17133-25-4) is a critical heterocyclic building block used in the synthesis of antiviral agents, specialized fluorescent probes, and sulfonamide-based drug candidates.[1][2] Its high reactivity, driven by the electrophilic sulfonyl chloride moiety, presents a unique analytical challenge: the compound is moisture-sensitive and prone to rapid hydrolysis into 8-bromoquinoline-5-sulfonic acid.[1][2]

This guide compares three analytical approaches for its quantification. We recommend Method A (Pre-column Derivatization HPLC) as the industry gold standard for stability-indicating quantification, while Method B (Direct Hydrolysis HPLC) and Method C (Potentiometric Titration) serve as viable alternatives for specific process stages.[1][2]

Part 1: Comparative Analysis of Analytical Methodologies

The following table summarizes the performance metrics of the three primary methodologies.

FeatureMethod A: Derivatization-HPLC (Recommended) Method B: Direct Hydrolysis-HPLC Method C: Potentiometric Titration
Principle Conversion to stable sulfonamide followed by RP-HPLC.[1][2][3]Forced hydrolysis to sulfonic acid; quantification of the acid.[3]Reaction with excess amine; back-titration of unreacted amine.[1][3]
Selectivity High .[1][3] Distinguishes active sulfonyl chloride from hydrolyzed impurities.[1][3]Low . Cannot distinguish between active chloride and already-hydrolyzed degradation products.Moderate . Interferences from other acidic/reactive species possible.[1][3]
Sensitivity (LOD) High (ng/mL range using UV/MS).[1][2][3]Moderate (µg/mL range).[1][2][3]Low (mg range; bulk assay only).[1][2][3]
Stability during Analysis Excellent . Derivative is stable for >24 hours.[1][3]Poor. Analyte continues to degrade if not fully hydrolyzed immediately.[1][3]N/A (Immediate reaction).
Throughput Moderate (requires reaction time).[1][2][3]High (simple dilution).[1][2][3]Low (manual/semi-automated).[1][2][3]
Primary Use Case Purity testing, stability studies, trace analysis.[2][3][4]In-process monitoring (reaction completion).[1][2][3]Raw material assay (Goods Inward).

Part 2: Detailed Experimental Protocols

Method A: Pre-column Derivatization with Diethylamine (The Validated Standard)[2]

Rationale: Sulfonyl chlorides are unstable in the aqueous mobile phases used for Reverse Phase HPLC (RP-HPLC).[1][2][3] Direct injection often leads to peak broadening and "ghost peaks" due to on-column hydrolysis.[1][3] This method stabilizes the analyte by converting it into N,N-diethyl-8-bromoquinoline-5-sulfonamide before injection.[1][2][3]

1. Reagents & Equipment
  • Derivatizing Agent: Diethylamine (DEA), >99.5%.[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN).[1][2][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][3][5]

2. Derivatization Protocol
  • Stock Preparation: Dissolve 10.0 mg of 8-Bromoquinoline-5-sulfonyl chloride in 10 mL of anhydrous THF.

  • Reaction: Transfer 1.0 mL of Stock Solution to a vial. Add 200 µL of excess Diethylamine.[1][3]

  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes. (Reaction is typically instantaneous and exothermic).[1][2][3]

  • Quench/Dilution: Dilute to volume with Mobile Phase B (ACN) to match the initial gradient conditions.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][3]

  • Gradient: 0-2 min (10% B); 2-15 min (Linear ramp to 90% B); 15-20 min (Hold 90% B).

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (quinoline core specific).[1][2][3]

  • Retention Time: The sulfonamide derivative will elute significantly later than the sulfonic acid impurity, allowing clear separation.

Critical Control Point: Ensure the THF used is peroxide-free and anhydrous. Moisture in the solvent will compete with the amine, leading to under-estimation of the active chloride.

Method B: Direct Hydrolysis (Rapid Screen)[1][2]

Rationale: If the goal is simply to measure the total quinoline sulfur species (active chloride + hydrolyzed acid) or to monitor the consumption of the starting material in a water-free reaction, this method converts everything to the sulfonic acid form.

Protocol
  • Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile containing 0.1% NaOH.

  • Heat: Warm at 40°C for 15 minutes to ensure complete hydrolysis of the chloride to 8-bromoquinoline-5-sulfonic acid.

  • Analysis: Inject onto C18 column using a high-aqueous start gradient (to retain the polar sulfonic acid).

  • Limitation: This method reports "Total Equivalent Purity" but fails to detect if the sample has degraded during storage.

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical pathways involved in the two primary methods, highlighting why Method A provides specificity while Method B does not.

G Substrate 8-Bromoquinoline- 5-sulfonyl chloride (Active Analyte) Stable_Product Sulfonamide Derivative (Stable, Hydrophobic) Substrate->Stable_Product Method A: Derivatization Hydrolyzed_Product Sulfonic Acid (Polar) Substrate->Hydrolyzed_Product Method B: Forced Hydrolysis Impurity 8-Bromoquinoline- 5-sulfonic acid (Degradant) Impurity->Impurity No Reaction (Elutes separately) Impurity->Hydrolyzed_Product Merges with Analyte Signal Deriv_Agent Diethylamine (Excess) Deriv_Agent->Stable_Product Water H2O / NaOH (Hydrolysis) Water->Hydrolyzed_Product

Figure 1: Reaction pathways for Analytical Methods A and B. Method A preserves the distinction between active analyte and impurity, whereas Method B merges them.[2]

Part 4: Validation Parameters (Acceptance Criteria)

To validate Method A for regulatory submission or rigorous QC, the following criteria (adapted from ICH Q2(R1)) should be met:

  • Specificity: The sulfonamide peak must be spectrally pure (Peak Purity Index > 0.999) and resolved (Resolution > 2.0) from the sulfonic acid peak and the excess derivatizing agent.

  • Linearity:

    
     over the range of 50% to 150% of target concentration.[3]
    
  • Precision:

    • Repeatability (n=6): RSD < 1.0%.[1][3]

    • Intermediate Precision: RSD < 1.5% (different days/analysts).[1][2][3]

  • Solution Stability: The derivatized sample must show < 1.0% change in peak area after 24 hours in the autosampler.

References

  • BenchChem. (2025).[1][2][3][6][7][8][9] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [1][2]

  • Assassi, N., et al. (2005).[2][3][10] "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry." Journal of Chromatography A, 1071(1-2), 71-80.[1][2][10]

  • Sigma-Aldrich. (n.d.).[1][2][3] 5-bromoquinoline-8-sulfonyl chloride Product Analysis and Properties. Retrieved from [1][2][3]

  • Leap Chem. (n.d.).[1][2][3] 8-Quinolinesulfonyl Chloride Applications and Stability. Retrieved from [1][2]

  • Musial, K., et al. (2020).[2][3] "Liquid Chromatographic Determination of Primary and Secondary Amines as 8-Quinolinesulfonyl Chloride Derivatives." Journal of AOAC INTERNATIONAL. [1][2]

Sources

Safety Operating Guide

8-Bromoquinoline-5-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers, ensuring the safe handling and disposal of highly reactive intermediates is as critical as the synthesis itself. 8-Bromoquinoline-5-sulfonyl chloride is a potent electrophile frequently utilized in the synthesis of sulfonamides and related drug candidates.

Like all sulfonyl chlorides, it poses significant handling and disposal risks due to its propensity to undergo rapid, exothermic hydrolysis upon contact with water or ambient moisture, releasing corrosive hydrogen chloride (HCl) gas. This operational guide provides field-proven, self-validating protocols to manage its disposal safely and effectively.

Quantitative Data Summary

Before handling or disposing of the chemical, personnel must be familiar with its physical properties and hazard profile to anticipate its reactivity.

PropertyValue
Chemical Name 8-Bromoquinoline-5-sulfonyl chloride
CAS Number 930396-14-8 1
Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol
Hazard Classification Corrosive, Acidic, Organic (UN 3265, Packing Group III)
Reactivity Moisture-sensitive; reacts exothermically with water and bases

Immediate Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and inhalation exposure.

Mechanistic Causality: Combustible absorbents (such as sawdust or paper towels) are strictly prohibited. The exothermic reaction between the sulfonyl chloride and the moisture or organic content in these materials can easily trigger a fire 2. Instead, containment must utilize inert, non-combustible materials like dry sand, diatomaceous earth, or vermiculite [[3]]().

SpillWorkflow Spill Spill Detected (8-Bromoquinoline-5-sulfonyl chloride) Evac Evacuate & Ventilate (Fume Hood / Lab Area) Spill->Evac PPE Don PPE (Gloves, Goggles, Respirator) Evac->PPE Absorb Absorb with Inert Material (Sand / Vermiculite) PPE->Absorb Collect Collect in HDPE Container (Do NOT use combustible materials) Absorb->Collect Dispose Transfer to Approved Hazardous Waste Facility Collect->Dispose

Caption: Logical workflow for 8-Bromoquinoline-5-sulfonyl chloride spill containment.

Step-by-Step Disposal Protocols

Laboratory waste management of 8-Bromoquinoline-5-sulfonyl chloride dictates two primary pathways depending on the volume and contamination level of the material.

Protocol A: Controlled Neutralization of Small Quantities (< 50g)

For small amounts of uncontaminated reagent, a controlled neutralization process converts the reactive sulfonyl chloride into a stable, water-soluble sodium sulfonate salt. This protocol is designed as a self-validating system, ensuring safety through continuous feedback loops.

Methodology:

  • Preparation: Work exclusively inside a certified chemical fume hood. Prepare a large beaker containing an excess of 5% sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH).

  • Thermal Control: Place the beaker in an ice bath.

    • Causality: The ice bath is critical to dissipate the heat of hydrolysis. Failing to cool the reaction will result in boiling, which volatilizes unreacted sulfonyl chloride and toxic HCl gas into the laboratory environment.

  • Slow Addition: Begin vigorous magnetic stirring. Slowly and carefully add the 8-Bromoquinoline-5-sulfonyl chloride to the basic solution.

    • Causality: Always add the electrophile to the base. Reversing this order (adding base to the neat chemical) creates a localized excess of the reactive species, leading to a runaway exotherm and violent splattering 4.

  • Validation & Monitoring:

    • pH Check: Continuously monitor the solution with pH indicator strips. The system validates itself if the pH remains > 8. If the pH drops, pause the addition and supplement with more base.

    • Visual Check: The reaction is complete when the solid is entirely dissolved (or forms a uniform suspension of the sulfonate salt) and all fuming ceases.

  • Final Disposal: Once fully neutralized and cooled to room temperature, transfer the aqueous mixture to a properly labeled aqueous hazardous waste container.

NeutralizationWorkflow Start Small Quantity Waste (< 50g Uncontaminated) Prep Prepare 5% NaHCO3 in Ice Bath Start->Prep Add Slowly Add Sulfonyl Chloride (Constant Stirring) Prep->Add Monitor Monitor pH & Temp (Maintain pH > 8) Add->Monitor Complete Reaction Complete (No HCl fumes, pH stable) Monitor->Complete Aqueous Dispose as Aqueous Hazardous Waste Complete->Aqueous

Caption: Step-by-step neutralization workflow for small quantities of sulfonyl chloride.

Protocol B: Management of Bulk and Contaminated Waste

Large quantities, expired batches, or contaminated spill residues must not be neutralized in-house due to the risk of uncontrollable exotherms.

  • Segregation: Do not mix sulfonyl chloride waste with other laboratory waste streams 3.

  • Containment: Place the material in a dry, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Atmospheric Control: Purge the headspace of the waste container with an inert gas (argon or nitrogen) before sealing.

    • Causality: Sealing ambient moisture inside the container will cause slow hydrolysis over time, generating HCl gas that can pressurize and ultimately rupture the container.

  • Labeling: Label clearly as "Hazardous Waste - Corrosive Solid, Acidic, Organic (UN 3265)" and arrange for collection by an approved hazardous waste disposal facility 5.

Regulatory Compliance

Waste generators must consult and adhere to national and local hazardous waste regulations (e.g., US EPA 40 CFR 261.3) to ensure complete and accurate classification 2. Uncleaned, empty research containers must be managed with the exact same precautions as the active product, as residual chemical poses identical hydrolysis and pressurization risks 5.

References

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem - 4

  • 930396-14-8 | 8-Bromoquinoline-5-sulfonyl chloride - BLD Pharm - 1

  • SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride - MilliporeSigma -3

  • Isoquinoline-5-sulfonyl chloride hydrochloride - AK Scientific, Inc. - 2

  • How to Store and Dispose of Extremely Hazardous Chemical Waste - UC San Diego - 5

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 8-Bromoquinoline-5-sulfonyl chloride is a reactive compound, and a comprehensive understanding of its handling requirements is not merely a matter of compliance, but a foundational component of rigorous scientific practice. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment: Understanding the Reactivity of 8-Bromoquinoline-5-sulfonyl chloride

While specific toxicological data for 8-Bromoquinoline-5-sulfonyl chloride is limited, a robust safety protocol can be developed by analyzing its core functional groups: the sulfonyl chloride and the bromoquinoline moiety.

The Sulfonyl Chloride Group: The primary driver of this molecule's reactivity is the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it highly susceptible to attack by nucleophiles, most notably water. This reactivity is the basis for its utility in synthesis but also the source of its primary hazards. Contact with moisture (including humidity in the air or on the skin) can lead to the formation of hydrochloric acid (HCl) and the corresponding sulfonic acid, presenting a significant corrosion risk.[2]

The Bromoquinoline Moiety: The quinoline ring system itself presents biological hazards. Related quinoline compounds are known to be irritants, potentially harmful if swallowed, and may cause skin and eye irritation or damage.[3][4][5]

Based on data for the closely related analog, 3-Bromoquinoline-5-sulfonyl chloride, we can infer a similar hazard profile.

Table 1: Predicted Hazard Profile for 8-Bromoquinoline-5-sulfonyl chloride

Hazard CategoryGHS Hazard CodeDescriptionRationale
Acute Toxicity (Oral)H302Harmful if swallowed.Based on data for analogous quinoline compounds and sulfonyl chlorides.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.The sulfonyl chloride group reacts with moisture to form corrosive acids. This is a primary hazard for this class of compounds.[2]
Serious Eye DamageH314Causes severe eye damage.High risk of irreversible eye damage from splashes due to the compound's corrosive nature.[6]
Respiratory IrritationH335May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory system.[4][7]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. Each component is selected to counteract a specific, identified hazard.

Table 2: PPE Selection for Handling 8-Bromoquinoline-5-sulfonyl chloride

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields and a full-face shield.Goggles provide a seal against dust and splashes. The face shield is critical to protect the entire face from splashes of this highly corrosive material, which can cause severe burns and permanent eye damage.[2][6][8]
Hand Chemical-resistant nitrile or neoprene gloves (minimum thickness of 0.2 mm). Double-gloving is recommended.Protects against skin contact, which can cause severe chemical burns.[6] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[8]
Body Chemical-resistant laboratory coat, fully buttoned, with long sleeves. Consider a chemically impervious apron for larger quantities.Protects skin and personal clothing from contamination by dust or splashes.[6]
Respiratory Required only when handling outside of a certified chemical fume hood or if dust/aerosols are generated. Use a NIOSH-approved respirator with a combination cartridge for acid gases and particulates (e.g., ABEK filter).Protects against inhalation of irritating dust or corrosive vapors that may be released, especially upon contact with moisture.[4][7]

Procedural Workflow for Safe Handling

Safe handling is a dynamic process that begins before the container is opened and ends after all waste is secured. The following workflow provides a step-by-step methodology for minimizing exposure and ensuring operational safety.

G cluster_prep 1. Preparation & Engineering Controls cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling (in Fume Hood) cluster_doff 4. Doffing PPE & Decontamination cluster_dispose 5. Waste Management prep1 Verify Chemical Fume Hood is operational prep2 Locate and test safety shower and eyewash station prep1->prep2 prep3 Prepare spill kit with inert absorbent and neutralizer prep2->prep3 don1 Put on inner gloves prep3->don1 Enter Work Area don2 Don lab coat don1->don2 don3 Don outer gloves don2->don3 don4 Don safety goggles and face shield don3->don4 handle1 Carefully weigh solid compound, avoiding dust generation don4->handle1 Begin Work handle2 Slowly add to solvent or reaction mixture handle1->handle2 handle3 Securely close primary container immediately after use handle2->handle3 doff1 Remove outer gloves handle3->doff1 Work Complete doff2 Remove face shield and goggles doff1->doff2 doff3 Remove lab coat doff2->doff3 doff4 Remove inner gloves doff3->doff4 doff5 Wash hands thoroughly doff4->doff5 disp1 Segregate solid and liquid hazardous waste doff5->disp1 Final Cleanup disp2 Collect all contaminated PPE as solid hazardous waste disp1->disp2 disp3 Label waste containers clearly disp2->disp3

Caption: Workflow for Safe Handling of 8-Bromoquinoline-5-sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation and Engineering Controls:

    • All handling of 8-Bromoquinoline-5-sulfonyl chloride must occur within a certified chemical fume hood to contain dust and potential vapors.[6]

    • Before starting, confirm that a safety shower and eyewash station are accessible and functional.[6]

    • Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite), sodium bicarbonate for neutralization, and a sealed waste container is readily available.[2]

  • Donning PPE:

    • Follow a strict donning sequence to ensure complete coverage. The sequence outlined in the diagram above is recommended.

  • Chemical Handling:

    • As this compound is a solid, handle it carefully to avoid generating dust.[8][9]

    • When adding to a reaction, do so slowly and in a controlled manner, especially if the mixture contains nucleophiles or water, to manage any exothermic reaction.[2]

    • Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][9]

  • Doffing PPE and Decontamination:

    • Remove PPE in a manner that prevents cross-contamination. The most contaminated items (outer gloves) should be removed first.

    • Immediately after removing all PPE, wash hands and forearms thoroughly with soap and water.[7]

Emergency and Disposal Plans

Spill Management:

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[9]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: While wearing full, appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2]

  • Neutralize: Cautiously apply sodium bicarbonate over the contained spill to neutralize any acid formed from reaction with atmospheric moisture.[2]

  • Collect: Carefully sweep the absorbed, neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[2][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Waste Disposal:

  • Segregation: All materials contaminated with 8-Bromoquinoline-5-sulfonyl chloride, including excess reagent, contaminated absorbents, and used PPE, must be treated as hazardous waste.[5]

  • Containment: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[5]

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][12]

By adhering to these detailed protocols, researchers can confidently and safely handle 8-Bromoquinoline-5-sulfonyl chloride, ensuring both personal safety and the integrity of their scientific work.

References

  • ChemicalBook. (2025). 5-bromoquinolin-8-ol - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol. Material Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Bromoquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 5-Bromoquinoline.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride.
  • BenchChem. (2025). Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride.
  • SynQuest Labs. (n.d.). 8-Mercaptoquinoline-5-sulfonic acid. Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Naman, P. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Aurtus.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Methanesulfonylpropane-1-sulfonyl chloride.
  • Guidechem. (n.d.). 3-bromoquinoline-5-sulfonyl chloride 33768-83-1.
  • Sigma-Aldrich. (n.d.). 3-Bromoquinoline-5-sulfonyl chloride | 33768-83-1.
  • Eirevo. (n.d.). SAFETY DATA SHEETS.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinoline-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Bromoquinoline-5-sulfonyl chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.